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  • Product: (S)-(-)-3-Cyclohexenecarboxylic acid
  • CAS: 5708-19-0; 5709-98-8

Core Science & Biosynthesis

Foundational

chemical and physical properties of (S)-(-)-3-cyclohexenecarboxylic acid

Abstract (S)-(-)-3-Cyclohexenecarboxylic acid, a chiral building block of significant importance, holds a pivotal role in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-(-)-3-Cyclohexenecarboxylic acid, a chiral building block of significant importance, holds a pivotal role in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring both a stereocenter and two distinct functional groups—a carboxylic acid and an alkene—makes it a versatile synthon for asymmetric synthesis. This guide provides an in-depth exploration of its chemical and physical properties, detailed methodologies for its synthesis and enantiomeric purification, robust analytical techniques for quality control, and a discussion of its chemical reactivity and applications. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing not just procedural steps but the underlying scientific principles that govern experimental choices.

Introduction: The Strategic Value of a Chiral Synthon

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount, often dictating its efficacy and safety. (S)-(-)-3-Cyclohexenecarboxylic acid (CAS: 5708-19-0) has emerged as a critical intermediate, most notably as a key raw material for the synthesis of the anticoagulant drug, Edoxaban.[1][2] Its utility stems from the precise three-dimensional arrangement of its functional groups, which allows for the construction of complex molecular architectures with high stereocontrol.[3] This guide serves as a comprehensive technical resource, consolidating essential data and field-proven protocols to empower researchers in leveraging this valuable compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective application. The key physical and chemical characteristics of (S)-(-)-3-cyclohexenecarboxylic acid are summarized below.

Core Properties

Quantitative data for (S)-(-)-3-cyclohexenecarboxylic acid are presented in Table 1. This information is critical for reaction planning, solvent selection, and safety assessments.

PropertyValueSource(s)
CAS Number 5708-19-0[4][5]
Molecular Formula C₇H₁₀O₂[4][5]
Molecular Weight 126.16 g/mol [4][5]
Appearance Colorless to light yellow clear liquid or low-melting solid[4][6]
Melting Point 19 °C (lit.)[4][7]
Boiling Point 118 °C at 6 mmHg; 241.7 °C at 760 mmHg[4][7][8]
Density ~1.08 g/mL[4]
Refractive Index (n²⁰/D) ~1.48[4]
Specific Optical Rotation [α]²⁰/D = -92° to -97° (c=5 in Methanol)[4]
Purity ≥ 98%[4]
Solubility Soluble in polar solvents like alcohols; sparingly soluble in water.[6]
Spectroscopic Signature

Spectroscopic analysis is indispensable for structure verification and purity assessment. The following data, primarily sourced from spectral databases for the racemic compound, is representative of the (S)-enantiomer, as the spectra (excluding optical activity) are identical.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a very broad O–H stretching band from approximately 3300-2500 cm⁻¹, which is typical for a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching signals.[9] A strong, sharp absorption for the carbonyl (C=O) stretch appears between 1760-1690 cm⁻¹.[9] Additional key peaks include a C-O stretch (1320-1210 cm⁻¹) and an out-of-plane O-H bend (950-910 cm⁻¹).[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides a definitive fingerprint. Key expected signals include a downfield singlet for the carboxylic acid proton (-COOH), signals for the vinyl protons (-CH=CH-), and a series of multiplets for the aliphatic protons of the cyclohexene ring.

  • Mass Spectrometry (MS) : The electron ionization mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight.

Synthesis and Enantiomeric Purification

The production of enantiomerically pure (S)-(-)-3-cyclohexenecarboxylic acid is a critical challenge due to the difficulty in separating enantiomers with nearly identical physicochemical properties.[12] Three primary strategies have proven effective in industrial and laboratory settings: asymmetric synthesis, classical resolution of a racemate, and enzymatic resolution.

Strategy 1: Asymmetric Diels-Alder Synthesis

This approach constructs the chiral center during the reaction itself, offering an elegant route to the desired enantiomer. A notable method involves a Lewis acid-catalyzed diastereoselective Diels-Alder reaction between a diene and an acrylate dienophile bearing a removable chiral auxiliary.

Expertise & Insight: The choice of a chiral auxiliary is crucial. Lactic acid esters are advantageous as they are inexpensive, derived from natural sources, and can be easily removed by simple hydrolysis and extraction, avoiding harsh conditions that could risk racemization.[8] The Lewis acid, typically TiCl₄, is selected for its ability to coordinate with the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the cycloaddition while also enforcing a specific coordination geometry that dictates the facial selectivity of the diene's approach.[8]

G cluster_dienophile Dienophile Preparation cluster_da Diels-Alder Reaction cluster_hydrolysis Purification A Ethyl L-Lactate (Chiral Auxiliary) C Dienophile A->C Reaction B Acryloyl Chloride B->C E Diastereomeric Adduct C->E TiCl₄ Catalyst D Butadiene D->E F Hydrolysis E->F G (S)-(-)-3-Cyclohexene- carboxylic Acid F->G H Recovered Auxiliary F->H

Strategy 2: Classical Resolution via Diastereomeric Salts

This robust and scalable method involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.

Expertise & Insight: The success of this method hinges on the selection of the resolving agent and the crystallization solvent. (R)-α-phenylethylamine is a common choice because it is commercially available and reliably forms crystalline salts with many carboxylic acids.[12] The solvent system (e.g., acetone, isopropanol, or aqueous mixtures) is chosen empirically to maximize the solubility difference between the two diastereomeric salts.[13] One salt will preferentially crystallize, leaving the other dissolved in the mother liquor. This self-validating system works because the physical separation of crystals is a definitive event; subsequent acidification of the isolated salt liberates the desired enantiopure carboxylic acid.

  • Salt Formation: Dissolve racemic 3-cyclohexene-1-carboxylic acid in a suitable solvent such as ethyl acetate. Add an equimolar amount of (R)-α-phenylethylamine. Stir the mixture, allowing the diastereomeric salts to form and precipitate.

  • Fractional Crystallization: Heat the mixture to dissolve the salts, then cool slowly to allow for selective crystallization of the less soluble diastereomer, the (S)-acid-(R)-amine salt. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Filter the solid crystals and wash with a small amount of cold solvent to remove impurities from the mother liquor.

  • Recrystallization (Purity Enhancement): To achieve high enantiomeric excess (ee > 99%), perform one or more recrystallizations of the isolated salt from a fresh portion of the solvent.[12]

  • Liberation of the Free Acid: Dissolve the purified diastereomeric salt in a biphasic system (e.g., water and dichloromethane). Acidify the aqueous layer with an acid like HCl to a pH of 2-3.[13] This protonates the carboxylate, regenerating the free carboxylic acid, which will partition into the organic layer. The protonated chiral amine remains in the aqueous layer.

  • Final Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure (S)-(-)-3-cyclohexenecarboxylic acid.[14]

G Racemic Racemic Acid (R-acid + S-acid) Salts Diastereomeric Salts (R-acid-R-amine) (S-acid-R-amine) Racemic->Salts Amine Chiral Amine (R-amine) Amine->Salts Crystallize Fractional Crystallization Salts->Crystallize Solid Solid Crystal (S-acid-R-amine) Crystallize->Solid Less Soluble Liquor Mother Liquor (R-acid-R-amine) Crystallize->Liquor More Soluble Acidify Acidification (HCl) Solid->Acidify Product Pure (S)-Acid Acidify->Product

Strategy 3: Biocatalytic (Enzymatic) Kinetic Resolution

This strategy leverages the high stereoselectivity of enzymes. In a kinetic resolution, an enzyme preferentially reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. For this acid, the racemic methyl ester (rac-CHCM) is often used as the substrate.

Expertise & Insight: Hydrolase-type enzymes, such as carboxylesterases, are ideal for this transformation. They selectively hydrolyze one ester enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, leaving the desired S-ester unreacted.[7][15] The key advantage is the extremely high selectivity (E value) enzymes can achieve, often yielding products with >99% ee.[1] The choice of a biphasic system (e.g., isooctane/water) can be beneficial by reducing substrate/product inhibition and simplifying downstream processing, as the unreacted ester remains in the organic phase while the carboxylate salt partitions to the aqueous phase.[1]

Analytical Methods for Quality Control

Confirming the enantiomeric purity is the most critical analytical task. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

Expertise & Insight: The direct separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds.[16] For acidic analytes like this one, method development often involves a normal-phase mobile system (e.g., hexane/ethanol). The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase is a common and critical practice.[16] The TFA serves to suppress the ionization of the carboxylic acid analyte, preventing peak tailing and ensuring sharp, well-resolved peaks by promoting consistent interactions with the CSP.

This protocol is adapted from a validated method used in process control.[1]

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiral Column AY-H (4.6 x 250mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: n-Hexane (98%), Ethanol (2%), Trifluoroacetic Acid (0.1%). Rationale: This combination provides good solubility and selectivity. The ethanol acts as the polar modifier, while TFA ensures the analyte is in its non-ionized form for optimal chromatography.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.

  • Detection: UV at 210 nm. Rationale: The carboxylic acid chromophore absorbs at this wavelength.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Chemical Reactivity and Applications

The synthetic utility of (S)-(-)-3-cyclohexenecarboxylic acid is derived from its two functional groups.

  • Carboxylic Acid Group: Undergoes standard transformations such as esterification, conversion to acid chlorides, and amidation. This handle is crucial for coupling the molecule to other fragments in a larger synthesis.

  • Alkene Group: Can participate in a wide range of addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation. Iodolactonization is a particularly powerful reaction that involves the alkene and the carboxylic acid, forming a bicyclic lactone and setting multiple new stereocenters in a single step.[15]

This dual reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals where a substituted cyclohexane ring with defined stereochemistry is required.[3][4]

Safety, Handling, and Storage

(S)-(-)-3-cyclohexenecarboxylic acid is a corrosive chemical that requires careful handling to ensure personnel safety.

  • GHS Hazards: Classified as causing severe skin burns and eye damage (H314) and may be harmful in contact with skin (H312). The signal word is "Danger".[17]

  • Personal Protective Equipment (PPE): Wear protective gloves (chemically resistant), a lab coat, and eye protection (safety glasses with side shields or goggles).[2] A face shield may be necessary when handling larger quantities.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors. Avoid all contact with skin and eyes. Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed. Storage at 2-8 °C is often recommended.[4] The substance should be stored locked up.[17]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[17]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[17]

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

Conclusion

(S)-(-)-3-cyclohexenecarboxylic acid is more than just a chemical intermediate; it is an enabling tool for the creation of stereochemically complex molecules. Its value is underscored by the diverse and sophisticated methods developed for its enantioselective synthesis and analysis. By understanding its fundamental properties, reactivity, and the scientific rationale behind its handling and application, researchers can confidently and effectively integrate this chiral building block into their synthetic programs, advancing the frontiers of drug discovery and chemical science.

References

  • Otsu, T., et al. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. [Link]

  • Google Patents. (2020).
  • PubChem. (S)-(-)-3-Cyclohexene-1-carboxylic Acid. [Link]

  • Synerzine. (2018). Safety Data Sheet: Cyclohexanecarboxylic acid. [Link]

  • Daicel Chiral Technologies. (n.d.). Method development with CHIRALPAK® IA - HPLC. [Link]

  • LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. (S)-(-)-3-Cyclohexene-1-carboxylic Acid. [Link]

  • Middle East Technical University. (n.d.). CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE. [Link]

  • Angene Chemical. (2024). Safety Data Sheet - (S)-(-)-3-Cyclohexenecarboxylic acid. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • NIST. (n.d.). 3-Cyclohexene-1-carboxylic acid - IR Spectrum. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • NIST. (n.d.). 3-Cyclohexene-1-carboxylic acid. [Link]

  • SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid. [Link]

  • Google Patents. (2019).
  • NCBI. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[8][8]-Sigmatropic Rearrangement Route. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High. [Link]

  • Chemistry LibreTexts. (2021). 1.1: Asymmetric Catalysis of Diels-Alder Reactions. [Link]

Sources

Exploratory

Thermal Stability and Degradation Pathways of (S)-(-)-3-Cyclohexenecarboxylic Acid: A Comprehensive Technical Guide

Executive Summary As chiral intermediates become increasingly central to asymmetric synthesis and pharmaceutical development (such as in the synthesis of direct factor Xa inhibitors), understanding the thermodynamic boun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As chiral intermediates become increasingly central to asymmetric synthesis and pharmaceutical development (such as in the synthesis of direct factor Xa inhibitors), understanding the thermodynamic boundaries of these building blocks is paramount. (S)-(-)-3-Cyclohexenecarboxylic acid (CAS: 5708-19-0) presents a unique analytical challenge: it possesses both an electron-rich olefinic bond and a protic carboxylic acid group. In my experience overseeing process chemistry and thermal hazard assessments, these dual functional groups create competing thermal and environmental degradation pathways. This whitepaper elucidates the physicochemical stability, thermal decomposition mechanisms, and microbial degradation pathways of (S)-(-)-3-cyclohexenecarboxylic acid, providing actionable, self-validating analytical workflows for research and drug development professionals.

Physicochemical Profile and Thermodynamic Stability

The physical properties of (S)-(-)-3-cyclohexenecarboxylic acid dictate its handling and storage parameters. At room temperature, it hovers near its phase transition point, typically existing as a clear to pale-yellow liquid or low-melting solid[1]. Because of its high boiling point, industrial distillation protocols must operate at strictly reduced pressures to minimize the risk of thermal decomposition[2].

Table 1: Quantitative Physicochemical Data & Stability Impact

PropertyValueCausality / Impact on Stability
Molecular Formula C₇H₁₀O₂Contains both an alkene and carboxylic acid, offering dual reactive sites susceptible to distinct degradation modes.
Melting Point 19°C[1]Transitions between solid/liquid at ambient temperatures; requires temperature-controlled storage to prevent phase-cycling degradation.
Boiling Point 118°C at 6 mmHg[1]High boiling point necessitates vacuum distillation (e.g., 133-135°C at 14 mmHg) to prevent thermal cracking[2].
Flash Point ~110°CCombustible material; requires handling under an inert atmosphere to prevent auto-oxidation of the double bond.
Density 1.126 g/cm³[1]Phase separation behavior is critical when extracting degradants from aqueous environmental samples.

Thermal Degradation Mechanisms

When subjected to thermal stress, the molecule undergoes specific, predictable degradation pathways. Understanding these is critical for optimizing reactor conditions and preventing runaway polymerization.

  • Decarboxylation: At elevated temperatures (typically >200°C), the molecule undergoes cleavage of the carboxyl group, yielding cyclohexene and carbon dioxide. While endothermic, this process is entropically driven at high temperatures.

  • Auto-Oxidation and Epoxidation: If thermal stress is applied in the presence of oxygen, the cyclohexene double bond is highly susceptible to auto-oxidation. This generates epoxides and peroxides, which can act as radical initiators for complex polymeric network breakdown or formation.

  • Aromatization: Under prolonged thermal or catalytic stress, dehydrogenation can occur, converting the cyclohexene ring into a more thermodynamically stable aromatic ring, yielding benzoic acid derivatives.

  • Polymer Recovery: Interestingly, from a chemical recycling perspective, the degradation of certain bridged bicyclic polyesters (e.g., P[2.2.2]VL) with acid at high temperatures can be utilized to quantitatively recover 3-cyclohexenecarboxylic acid, highlighting its role as a stable thermodynamic sink under specific controlled conditions[3].

ThermalDegradation A (S)-(-)-3-Cyclohexenecarboxylic Acid B Decarboxylation A->B > 200°C D Auto-Oxidation A->D O2 Exposure F Dehydrogenation A->F Thermal/Catalytic C Cyclohexene + CO2 B->C E Epoxides & Peroxides D->E G Benzoic Acid F->G

Figure 1: Primary thermal degradation pathways of (S)-(-)-3-cyclohexenecarboxylic acid.

Environmental and Biological Degradation Pathways

For drug development professionals, understanding the environmental fate of pharmaceutical intermediates is a regulatory necessity. Microbial bioremediation pathways offer profound insights into how this compound degrades in nature.

Genomic analysis of the bacterium Cupriavidus gilardii CR3 reveals that the molecule undergoes an initial enzymatic ring-cleavage[4]. The resulting acyclic aliphatic intermediates are subsequently oxidized via a fatty acid β-oxidation module, ultimately breaking down into volatile, non-toxic compounds[4]. Conversely, studies on Pseudomonas putida indicate an alternative pathway where the molecule acts as an oxidizable substrate that is slowly metabolized through aromatization, forming a benzoic acid intermediate before entering a similar β-oxidation cycle[5].

BioDegradation A (S)-(-)-3-Cyclohexenecarboxylic Acid B Ring-Cleavage A->B C. gilardii F Aromatization A->F P. putida C Acyclic Aliphatic Acids B->C D β-Oxidation Cycle C->D E Volatiles & Energy D->E G Benzoic Acid F->G G->D

Figure 2: Microbial degradation pathways highlighting ring-cleavage and β-oxidation.

Experimental Workflows: Assessing Thermal Stability

Self-Validating Protocol: TGA-DSC-FTIR Analysis

To guarantee scientific integrity, this protocol operates as a self-validating system . Before analyzing the active sample, a blank run using an empty, matched aluminum crucible is executed. This establishes a baseline that is automatically subtracted from the sample run, neutralizing instrument drift and buoyancy effects. Furthermore, the DSC sensor must be pre-calibrated against high-purity indium (Tm = 156.6°C), ensuring that endothermic and exothermic events recorded are thermodynamically absolute.

Step-by-Step Methodology:

  • Sample Preparation (Inert Atmosphere): Weigh 5.0–10.0 mg of the sample into an aluminum crucible inside an argon-purged glovebox. Causality: The inert atmosphere prevents premature auto-oxidation of the cyclohexene double bond, isolating pure thermal decomposition events.

  • TGA-DSC Execution: Heat the sample from 25°C to 400°C at a strict ramp rate of 10°C/min under a continuous nitrogen purge (50 mL/min). Causality: A 10°C/min ramp perfectly balances the need to minimize thermal lag across the sample pan while maintaining high resolution of derivative weight loss (DTG) peaks.

  • Evolved Gas Analysis (EGA): Route the exhaust gas through a heated transfer line (maintained at 200°C to prevent condensation) into an FTIR gas cell. Causality: Continuous FTIR scanning allows for the real-time identification of evolved CO₂ (wavenumbers ~2350 cm⁻¹), definitively proving the exact onset temperature of decarboxylation.

Workflow S1 Sample Prep (Inert Argon) S2 TGA-DSC (10°C/min Ramp) S1->S2 5-10 mg S3 EGA (FTIR / GC-MS) S2->S3 200°C Line S4 Kinetic Modeling S3->S4 Integration

Figure 3: Self-validating TGA-DSC-FTIR analytical workflow for thermal stability assessment.

Conclusion

The thermal and environmental stability of (S)-(-)-3-cyclohexenecarboxylic acid is governed by the delicate interplay between its olefinic and carboxylic functional groups. By employing rigorous, self-validating analytical workflows and understanding its specific degradation pathways—ranging from high-temperature decarboxylation to microbial β-oxidation—researchers can safely scale up syntheses, optimize distillation parameters, and accurately predict the environmental fate of this crucial chiral intermediate.

References

  • [5] The metabolism of cyclohexanecarboxylic acid and 3-cyclohexenecarboxylic acid by Pseudomonas putida - Canadian Science Publishing - 5

  • [2] Buy 1-Cyclohexene-1-carboxylic acid | 636-82-8 - Smolecule - 2

  • [4] Genome Sequence Analysis of the Naphthenic Acid Degrading and Metal Resistant Bacterium Cupriavidus gilardii CR3 - PLOS One - 4

  • [1] (S)-(-)-3-CYCLOHEXENECARBOXYLIC ACID | 5708-19-0 - ChemicalBook - 1

  • [3] Enthalpy of polymerisation of 2‐oxabicyclo[2.2.2]octan‐3‐one - ResearchGate - 3

  • 3-Cyclohexene-1-carboxylic acid 97 4771-80-6 - Sigma-Aldrich -

Sources

Foundational

Unveiling the Mass Spectrometry Fragmentation Pattern of (S)-(-)-3-Cyclohexenecarboxylic Acid: A Mechanistic and Methodological Guide

Executive Summary (S)-(-)-3-Cyclohexenecarboxylic acid is a critical chiral building block in modern organic synthesis, frequently utilized in the development of complex active pharmaceutical ingredients (APIs). Accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-(-)-3-Cyclohexenecarboxylic acid is a critical chiral building block in modern organic synthesis, frequently utilized in the development of complex active pharmaceutical ingredients (APIs). Accurate structural characterization via Electron Ionization Mass Spectrometry (EI-MS) is paramount for verifying its identity, purity, and structural integrity. This technical guide provides an in-depth mechanistic analysis of its EI-MS fragmentation pattern and outlines a self-validating experimental protocol designed to eliminate common analytical artifacts associated with free carboxylic acids.

Mechanistic Foundations of the Fragmentation Pattern

When subjected to standard 70 eV electron ionization, (S)-(-)-3-cyclohexenecarboxylic acid (MW = 126.15 g/mol ) exhibits a highly reproducible fragmentation cascade. The resulting spectrum is dictated by the thermodynamic stability of the generated carbocations and the energetic favorability of specific neutral losses 1.

  • The Molecular Ion (m/z 126): Initial ionization typically occurs at the sites of lowest ionization energy—either the lone pairs of the carbonyl oxygen or the π -electrons of the cyclohexene ring. The resulting radical molecular ion ( [M]+∙ ) at m/z 126 is visible but often of low abundance due to the rapid onset of energetically favorable fragmentation pathways 2.

  • Alpha-Cleavage and the Base Peak (m/z 81): The dominant feature of the spectrum is the base peak at m/z 81. This arises from the α -cleavage of the C-C bond linking the carboxyl group to the ring, resulting in the expulsion of a carboxyl radical ( ⋅COOH , 45 Da) 2. The causality behind this overwhelming preference lies in the formation of the 3-cyclohexenyl cation. Although initially formed as a homoallylic cation, it rapidly undergoes a 1,2-hydride shift to form a highly resonance-stabilized allylic cation, driving the reaction forward thermodynamically.

  • Retro-Diels-Alder (RDA) Rearrangement (m/z 54): A diagnostic hallmark of cyclohexene systems is the RDA reaction. In the gas phase, the molecular ion undergoes a cycloreversion, cleaving the two allylic C-C bonds (C1-C2 and C5-C6). This specific cleavage partitions the molecule into a 1,3-butadiene radical cation (m/z 54) and a neutral acrylic acid molecule (72 Da) 3. According to Stevenson's rule, the charge is retained by the diene fragment due to its lower ionization energy compared to the conjugated acid 2.

  • Neutral Losses (m/z 108, m/z 80): Standard carboxylic acid diagnostics are also present. The loss of water ( H2​O , 18 Da) yields an ion at m/z 108, while the loss of formic acid ( HCOOH , 46 Da) produces an ion at m/z 80 2.

Fragmentation_Pathway M Molecular Ion [M]+• m/z 126 M_H2O Water Loss[M - H2O]+• m/z 108 M->M_H2O - H2O (18 Da) M_COOH Cyclohexenyl Cation [M - •COOH]+ m/z 81 (Base Peak, 100%) M->M_COOH Alpha-Cleavage - •COOH (45 Da) M_HCOOH [M - HCOOH]+• m/z 80 M->M_HCOOH - HCOOH (46 Da) RDA 1,3-Butadiene Cation m/z 54 M->RDA Retro-Diels-Alder - C3H4O2 (72 Da) Allyl Allyl Cation m/z 41 M_COOH->Allyl Ring Fragmentation - C3H4 (40 Da)

Caption: EI-MS Fragmentation Pathway of (S)-(-)-3-Cyclohexenecarboxylic Acid

Quantitative Data Presentation

The following table summarizes the primary diagnostic ions required for the positive identification of (S)-(-)-3-cyclohexenecarboxylic acid in a complex matrix, correlating empirical data with structural mechanisms.

m/zRelative AbundanceFragment FormulaMechanism / Structural Assignment
126 Low C7​H10​O2+∙​ Intact Molecular Ion ( M+∙ )
108 Low-Medium C7​H8​O+∙ Dehydration ( [M−H2​O]+∙ )
81 100% (Base Peak) C6​H9+​ Alpha-Cleavage ( [M−⋅COOH]+ ); Allylic stabilization
80 Medium C6​H8+∙​ Decarboxylation ( [M−HCOOH]+∙ )
79 Medium C6​H7+​ Loss of H2​O
  • Ethyl radical / Ring dehydrogenation
54 High C4​H6+∙​ Retro-Diels-Alder (1,3-Butadiene radical cation)
41 Medium C3​H5+​ Allyl cation (Secondary ring fragmentation)

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure trustworthiness and reproducibility, the analytical workflow must be treated as a self-validating system. Free carboxylic acids are notoriously prone to adsorption on active sites within the GC inlet and column, leading to peak tailing and signal degradation. The following protocol utilizes a deactivated polar column to analyze the underivatized acid, incorporating rigorous internal checks.

GCMS_Workflow Prep Sample Prep & Internal Standard Inj GC Injection (Split 10:1) Prep->Inj Sep Capillary Separation (FFAP Column) Inj->Sep Ion Electron Ionization (70 eV) Sep->Ion Det Mass Analyzer (Quadrupole) Ion->Det

Caption: Standard GC-EI-MS Experimental Workflow for Underivatized Carboxylic Acids

Step-by-Step Methodology:

Step 1: Instrument Tuning & Calibration (Validation Checkpoint 1)

  • Action: Perform a standard autotune using Perfluorotributylamine (PFTBA).

  • Causality: This ensures the electron energy is exactly 70 eV and that the mass analyzer maintains consistent transmission across the low-mass range (m/z 35-200). Because the base peak is at m/z 81, poor low-mass transmission will severely distort the library match score.

Step 2: Sample Preparation & Internal Standardization

  • Action: Dissolve the sample in a highly pure, inert solvent (e.g., MS-grade ethyl acetate). Spike the sample with an internal standard (IS), such as Cyclopentanecarboxylic acid-d9.

  • Causality: The IS acts as an internal control to account for injection volume variability, matrix-induced ionization suppression, and minor retention time drifts.

Step 3: Chromatographic Separation (Validation Checkpoint 2)

  • Column Choice: Use a nitroterephthalic acid-modified polyethylene glycol (PEG) column (e.g., DB-FFAP or equivalent, 30 m x 0.25 mm, 0.25 µm).

  • Causality: The acidic nature of the FFAP stationary phase repels the free carboxyl group of the analyte. This prevents peak tailing and adsorption on the column walls, allowing for the analysis of the free acid without the need for prior silylation or methylation.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

Step 4: System Suitability Test (SST)

  • Action: Prior to sample analysis, inject a C8-C20 alkane standard mix.

  • Causality: Calculate the Kovats Retention Index (RI). The experimental RI for 3-cyclohexenecarboxylic acid on a polar phase should closely match the established literature value of ~1360 1. If the RI deviates significantly, it indicates column degradation or carrier gas linear velocity issues.

Step 5: Data Acquisition & Verification

  • Action: Operate the MS in full scan mode (m/z 35 - 200). Extract ion chromatograms (EIC) for m/z 81, 54, and 126.

  • Causality: The peak apex for all three extracted ions must co-elute perfectly. Any chromatographic offset between m/z 81 and m/z 54 indicates co-eluting impurities rather than true fragmentation of the target analyte.

References

  • "3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903" - PubChem, National Institutes of Health. URL:[Link]

  • "GC-MS, FTIR and 1H, 13C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from Oued Oussefrou Effluent" - Journal of Materials and Environmental Science. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Esterification of (S)-(-)-3-Cyclohexenecarboxylic Acid Derivatives

Introduction (S)-(-)-3-Cyclohexenecarboxylic acid and its derivatives are valuable chiral building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. Their utility often hinges on the efficient and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-(-)-3-Cyclohexenecarboxylic acid and its derivatives are valuable chiral building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. Their utility often hinges on the efficient and stereoretentive conversion to corresponding esters. These esters serve as key intermediates in the development of potent and selective therapeutic agents, such as factor Xa inhibitors used in anticoagulant therapies.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prevailing esterification protocols for this important class of molecules. We will delve into the mechanistic underpinnings of various methods, offer detailed, field-tested protocols, and discuss critical aspects of purification and characterization.

Choosing the Right Esterification Strategy: A Mechanistic Perspective

The selection of an appropriate esterification method is paramount and depends on several factors, including the steric hindrance of the alcohol, the acid sensitivity of the substrate, and the need to preserve the stereochemical integrity of the chiral center. Three widely employed methods—Fischer, Steglich, and Mitsunobu esterifications—offer distinct advantages and are discussed below.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

Fischer-Speier esterification is a traditional and straightforward method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][3] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water byproduct is removed.[3][4][5]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[4][6]

Causality in Experimental Choices:

  • Catalyst: Strong protic acids are essential to activate the carboxylic acid.

  • Reaction Conditions: Refluxing conditions are often necessary to achieve a reasonable reaction rate.

  • Equilibrium Shift: Using the alcohol as a solvent or employing a Dean-Stark apparatus to remove water are common strategies to maximize ester yield.

While simple and cost-effective, Fischer esterification is generally not suitable for substrates with acid-labile functional groups or for tertiary alcohols, which are prone to elimination.[2]

Steglich Esterification: A Mild Approach for Sensitive Substrates

For molecules that are sensitive to harsh acidic conditions, the Steglich esterification offers a mild and effective alternative.[7][8] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]

Mechanism: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[7] DMAP, being a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium species.[10] This "active ester" is readily attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[7]

Causality in Experimental Choices:

  • Coupling Agent: DCC and DIC are effective at activating the carboxylic acid under neutral conditions.

  • Catalyst: A catalytic amount of DMAP is crucial for efficient acyl transfer, especially for sterically hindered alcohols.[8][10]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.[11]

The Steglich esterification is particularly advantageous for creating esters from sterically demanding alcohols and for substrates where acid-catalyzed side reactions are a concern.[7][8]

Mitsunobu Reaction: Stereoinversion for Chiral Alcohols

The Mitsunobu reaction is a powerful tool for esterification, especially when a specific stereochemical outcome is desired.[12][13] It facilitates the reaction between a carboxylic acid and a primary or secondary alcohol using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15]

Mechanism: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[16] This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion then participates in an SN2 reaction with the alcohol, which has been activated by the phosphonium species. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center.[12][14][15]

Causality in Experimental Choices:

  • Reagents: The combination of PPh₃ and DEAD/DIAD is essential for activating the alcohol.

  • Stereochemistry: This method is ideal for inverting the stereocenter of a chiral secondary alcohol during ester formation.[13][14]

  • Reaction Conditions: The reaction is typically run at or below room temperature in an aprotic solvent like THF.

While highly effective, a notable drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification.[14]

Experimental Protocols

Protocol 1: Fischer Esterification of (S)-(-)-3-Cyclohexenecarboxylic Acid with Methanol

This protocol describes a standard Fischer esterification, suitable for the synthesis of simple alkyl esters.

Materials:

  • (S)-(-)-3-Cyclohexenecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-(-)-3-cyclohexenecarboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[3] Caution: Pressure buildup may occur during the bicarbonate wash due to CO₂ evolution; vent the separatory funnel frequently.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification of (S)-(-)-3-Cyclohexenecarboxylic Acid with a Hindered Alcohol

This protocol is designed for the esterification of sterically demanding or acid-sensitive alcohols.

Materials:

  • (S)-(-)-3-Cyclohexenecarboxylic acid

  • Alcohol (e.g., tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(-)-3-cyclohexenecarboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[11]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU.

  • Wash the filtrate with 0.5 N HCl, saturated sodium bicarbonate solution, and water.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Protocol 3: Mitsunobu Reaction of (S)-(-)-3-Cyclohexenecarboxylic Acid with a Secondary Alcohol

This protocol is employed when inversion of the alcohol's stereocenter is desired.

Materials:

  • (S)-(-)-3-Cyclohexenecarboxylic acid

  • Secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-(-)-3-cyclohexenecarboxylic acid (1.2 eq), the secondary alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding saturated ammonium chloride solution.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via flash column chromatography to separate the ester from triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Data Summary

Esterification MethodTypical ReagentsCatalystTemperatureKey AdvantagesKey Disadvantages
Fischer-Speier Carboxylic acid, AlcoholStrong Acid (H₂SO₄, p-TsOH)RefluxSimple, cost-effective, good for simple alcoholsHarsh conditions, not suitable for sensitive substrates or tertiary alcohols[2]
Steglich Carboxylic acid, Alcohol, DCC/DICDMAP (catalytic)0 °C to RTMild conditions, suitable for hindered and sensitive substrates[7][8]Formation of DCU byproduct, DCC is an allergen[11]
Mitsunobu Carboxylic acid, Alcohol, PPh₃, DEAD/DIADNone0 °C to RTInversion of alcohol stereochemistry, mild conditions[12][14]Byproduct removal can be challenging, stoichiometric reagents

Visualization of Workflows

Fischer Esterification Workflow

FischerEsterification A Mix Carboxylic Acid & Excess Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux (4-6 hours) B->C D Work-up (Extraction & Washes) C->D E Purification (Chromatography) D->E F Pure Ester E->F

Caption: General workflow for Fischer-Speier esterification.

Steglich Esterification Workflow

SteglichEsterification A Mix Acid, Alcohol, DMAP in Anhydrous DCM B Cool to 0°C A->B C Add DCC/DIC B->C D Stir at RT (12-24 hours) C->D E Filter DCU D->E F Work-up (Washes) E->F G Purification (Chromatography) F->G H Pure Ester G->H MitsunobuReaction A Mix Acid, Alcohol, PPh₃ in Anhydrous THF B Cool to 0°C A->B C Add DEAD/DIAD B->C D Stir at RT (2-16 hours) C->D E Work-up (Extraction & Washes) D->E F Purification (Chromatography) E->F G Pure Ester (Inverted Stereochemistry) F->G

Caption: General workflow for the Mitsunobu reaction.

Purification and Characterization

Purification

The purification of the resulting chiral esters is a critical step to ensure high purity for subsequent applications.

  • Flash Column Chromatography: This is the most common method for purifying the crude ester products. A silica gel stationary phase with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) is typically employed. [17]* High-Performance Liquid Chromatography (HPLC): For achieving very high enantiomeric purity or for separating diastereomers, chiral HPLC can be utilized. [18][19]Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation. [18]* Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for preparative chiral separations. It offers advantages such as faster run times, lower solvent consumption, and easier product recovery compared to traditional HPLC. [18]

Characterization

The structure and purity of the synthesized esters must be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the ester. The chemical shifts and coupling constants of the protons on the cyclohexene ring and the ester alkyl group provide definitive structural information. [20]Chiral shift reagents or the formation of diastereomeric derivatives can be used to determine enantiomeric excess (%ee) by NMR. [21]* Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the ester and to support its structural elucidation. [22]* Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl group (C=O) typically in the range of 1735-1750 cm⁻¹.

  • Chiral HPLC/SFC: These techniques are the gold standard for determining the enantiomeric purity of the final product. By comparing the retention times of the synthesized ester with those of a racemic standard, the enantiomeric excess can be accurately quantified.

References

  • Arborpharmchem. (2026, February 23).
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
  • Zhang, Y., et al. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Royal Society of Chemistry.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
  • Chemistry Steps. (2025, March 27). Mitsunobu Reaction. Chemistry Steps.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Organic Syntheses. (n.d.).
  • PMC. (n.d.).
  • Thieme. (2019).
  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.).
  • MilliporeSigma. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Chemistry Steps. (2021, November 18).
  • Google Patents. (n.d.). US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
  • Chemistry LibreTexts. (2023, January 22).
  • Chemist Library. (n.d.).
  • ChemicalBook. (2025, September 25). (S)-(-)-3-CYCLOHEXENECARBOXYLIC ACID | 5708-19-0. ChemicalBook.
  • PMC. (n.d.).
  • Google Patents. (2011, October 20). US20110257401A1 - Process for producing optically active carboxylic acid.
  • ResearchGate. (n.d.). (PDF) Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy.
  • SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid. SpectraBase.
  • Google Patents. (n.d.). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
  • NIST WebBook. (n.d.). 3-Cyclohexene-1-carboxylic acid. NIST.
  • PubMed. (1996, November). Characterization of long-chain carboxylic esters with CH3OBOCH 3 (+) in a small fourier-transform ion cyclotron resonance mass spectrometer. PubMed.

Sources

Application

Application Note: Strategies for Amide Coupling with (S)-(-)-3-Cyclohexenecarboxylic Acid

Abstract (S)-(-)-3-Cyclohexenecarboxylic acid is a valuable chiral building block in medicinal chemistry, notably serving as a key precursor for the synthesis of the anticoagulant drug Edoxaban.[1] The formation of amide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-(-)-3-Cyclohexenecarboxylic acid is a valuable chiral building block in medicinal chemistry, notably serving as a key precursor for the synthesis of the anticoagulant drug Edoxaban.[1] The formation of amide bonds is a critical transformation for this intermediate, enabling the construction of diverse and complex molecular architectures. This guide provides an in-depth analysis of common and efficient amide coupling strategies for (S)-(-)-3-cyclohexenecarboxylic acid, targeting researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of widely used coupling reagents, present detailed, field-proven protocols for both carbodiimide and uronium salt-based methods, and offer a comparative analysis to guide reagent selection.

Introduction: The Significance of (S)-(-)-3-Cyclohexenecarboxylic Acid

The amide bond is one of the most prevalent functional groups in bioactive molecules and pharmaceuticals.[2] Consequently, amide coupling reactions are among the most frequently utilized transformations in drug discovery.[2][3] (S)-(-)-3-Cyclohexenecarboxylic acid, with its defined stereocenter and versatile cyclohexene scaffold, represents an important starting material for generating novel chemical entities.[4] Its application in the synthesis of potent enzyme inhibitors, such as Factor Xa inhibitors, underscores the need for robust and reliable methods to derivatize its carboxylic acid moiety.[4]

The primary challenge in any amide coupling is the direct reaction of a carboxylic acid and an amine, which typically results in a non-productive acid-base reaction, forming a stable ammonium carboxylate salt.[5] To overcome this, coupling reagents are employed to "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon susceptible to nucleophilic attack by the amine.[3][5]

Mechanistic Overview of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate reactivity, steric hindrance, desired reaction time, and the potential for side reactions.[6] Two of the most reliable and widely adopted classes of reagents are carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used activating agents.[5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[7] While this intermediate can react directly with an amine, this pathway can be slow and prone to side reactions.

To improve efficiency and suppress potential racemization (a crucial consideration for chiral substrates), an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[7][8] HOBt intercepts the O-acylisourea to form a more stable, yet highly reactive, HOBt-active ester.[7][9] This active ester then readily undergoes aminolysis to furnish the desired amide.[8] The water-soluble nature of EDC and its urea byproduct simplifies purification, a significant advantage over its predecessor, DCC.[6]

G cluster_activation Activation Stage cluster_coupling Coupling Stage RCOOH Carboxylic Acid (S)-(-)-3-cyclohexenecarboxylic acid O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester (More Stable, Reactive) O_acylisourea->HOBt_ester + HOBt (intercepts) EDU Byproduct (ED-Urea, water-soluble) O_acylisourea->EDU HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt regenerated Amide Product Amide HOBt_ester->Amide + Amine Amine Amine (R-NH2) Amine->Amide

Caption: EDC/HOBt coupling mechanism.

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful coupling reagents, known for high efficiency, rapid kinetics, and excellent suppression of racemization.[10][11] HATU-mediated couplings are particularly effective for sterically hindered substrates or challenging reactions where other methods fail.[12][13]

The mechanism requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid.[10][11] The resulting carboxylate attacks HATU to form a reactive O-acyluronium intermediate, which is immediately intercepted by the 1-hydroxy-7-azabenzotriazole (HOAt) anion present in the reagent's structure.[14][15] This forms a highly reactive OAt-active ester.[10][11] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, stabilizing the transition state of the subsequent aminolysis and accelerating the reaction rate—a phenomenon known as the "7-aza effect".[10]

G cluster_activation Activation Stage cluster_coupling Coupling Stage RCOOH Carboxylic Acid (S)-(-)-3-cyclohexenecarboxylic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester TMU Byproduct (Tetramethylurea) OAt_ester->TMU Amide Product Amide OAt_ester->Amide + Amine Amine Amine (R-NH2) Amine->Amide

Caption: HATU coupling mechanism.

Experimental Protocols & Workflow

The following protocols provide detailed, step-by-step methodologies for the amide coupling of (S)-(-)-3-cyclohexenecarboxylic acid.

General Experimental Workflow

A standardized workflow ensures reproducibility and high-quality outcomes. The process involves careful reagent preparation, controlled reaction execution, and a systematic workup and purification sequence.

G Start Start: Reagents & Glassware Setup Reaction Setup (Inert atmosphere, solvent, acid, amine) Start->Setup Cool Cool to 0 °C (Ice Bath) Setup->Cool Reagent_Add Sequential Reagent Addition (e.g., HOBt, EDC, Base) Cool->Reagent_Add Reaction Reaction Progress (Stir at 0 °C to RT) Reagent_Add->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Upon Completion Dry Dry & Concentrate (Na₂SO₄, Rotary Evaporation) Workup->Dry Purify Purification (Column Chromatography) Dry->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze End End: Purified Amide Analyze->End

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials:

  • (S)-(-)-3-Cyclohexenecarboxylic acid

  • Amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • DIPEA (2.0 - 3.0 equivalents, if amine is used as a salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-(-)-3-cyclohexenecarboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF (approx. 0.1-0.2 M concentration).

  • Add the desired amine (1.0-1.2 eq) and HOBt (1.2 eq). If the amine is provided as a hydrochloride salt, add DIPEA (2.0-3.0 eq).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for less reactive amines, sterically hindered substrates, or when reaction times need to be minimized.

Materials:

  • (S)-(-)-3-Cyclohexenecarboxylic acid

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.2 equivalents)

  • DIPEA or 2,4,6-Collidine (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% aq. LiCl solution (optional, for DMF removal)[16]

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add (S)-(-)-3-cyclohexenecarboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M).

  • Add the amine (1.0-1.2 eq) followed by HATU (1.1 eq).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. Continue stirring for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. HATU-mediated couplings are often complete within 1-2 hours.

  • Workup: a. Dilute the reaction mixture with a generous volume of ethyl acetate. b. Wash the organic layer with 5% aq. LiCl (3x) to efficiently remove DMF.[16] c. Subsequently, wash with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary & Reagent Comparison

Choosing the appropriate coupling strategy involves balancing efficiency, cost, and ease of workup.

ParameterEDC / HOBtHATU / DIPEA
Activation Mechanism Forms O-acylisourea, then HOBt esterForms OAt active ester via O-acyluronium salt
Relative Reactivity Good to ExcellentExcellent to Superior
Typical Reaction Time 4 - 16 hours1 - 4 hours
Racemization Risk Low with HOBt additiveVery Low due to HOAt
Ideal Substrates Primary & secondary amines, less hindered acidsSterically hindered substrates, electron-poor amines
Byproduct Removal Water-soluble urea, easy aqueous workupTetramethylurea (TMU), requires careful extraction
Relative Cost LowerHigher

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider switching to a more powerful reagent like HATU. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions with HATU: In peptide synthesis, excess HATU can sometimes lead to guanidinylation of a free N-terminal amine.[11] While less common in general amide synthesis, using near-stoichiometric amounts of HATU (1.1 eq) is good practice.

  • Choice of Base: DIPEA is a bulky, non-nucleophilic base ideal for these reactions.[17] N-methylmorpholine (NMM) is another option, sometimes preferred for its lower tendency to cause epimerization in sensitive substrates.

  • Solvent Choice: DMF is a common choice for its excellent solvating properties.[14] However, DCM and acetonitrile are also effective and can simplify workup.[2] For EDC couplings, aqueous buffers can also be used, which is beneficial in bioconjugation.[6]

Conclusion

The successful synthesis of amide derivatives from (S)-(-)-3-cyclohexenecarboxylic acid is readily achievable through well-established coupling protocols. For routine applications with unhindered amines, the EDC/HOBt method offers a reliable and economical solution. For more challenging substrates, sterically demanding couplings, or when rapid reaction times are paramount, the superior reactivity of HATU makes it the reagent of choice. By understanding the underlying mechanisms and adhering to robust experimental procedures, researchers can efficiently leverage this important chiral building block to advance their drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Wikipedia. (n.d.). HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • The Journal of Organic Chemistry. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • ChemicalBook. (2025). (S)-(-)-3-CYCLOHEXENECARBOXYLIC ACID | 5708-19-0.
  • Reddit. (2024). EDC-HOBt Amide coupling workup help.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • RSC Publishing. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Google Patents. (n.d.). S-3-cyclohexenecarboxylic acid and its purification method.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Esterification of (S)-(-)-3-cyclohexenecarboxylic Acid

Welcome to the technical support center for the esterification of (S)-(-)-3-cyclohexenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of (S)-(-)-3-cyclohexenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in this crucial chemical transformation. By understanding the underlying principles of the reaction and implementing targeted troubleshooting strategies, you can significantly improve the efficiency and success of your synthesis.

(S)-(-)-3-cyclohexenecarboxylic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its successful esterification is often a critical step in these synthetic pathways. This guide provides a structured, question-and-answer approach to address specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Fischer esterification of (S)-(-)-3-cyclohexenecarboxylic acid is giving a very low yield. What are the primary factors I should investigate?

Low yields in Fischer esterification, a common method for this transformation, are typically due to the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst produces an ester and water.[3][4] This equilibrium must be shifted towards the product side to achieve a high yield.[5][6]

Here are the key areas to investigate:

  • Inefficient Water Removal: The accumulation of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis of the ester.[6][7]

  • Suboptimal Reagent Stoichiometry: While using equimolar amounts of reactants is possible, driving the reaction to completion often requires using one of the reactants in excess.[6][8]

  • Catalyst Inactivity or Insufficient Loading: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[9][10]

  • Steric Hindrance: While (S)-(-)-3-cyclohexenecarboxylic acid is not exceptionally bulky, the choice of alcohol can introduce steric hindrance, slowing down the reaction rate.[11][12]

  • Reaction Time and Temperature: Esterification reactions can be slow, and insufficient reaction time or temperature will result in incomplete conversion.[3]

Question 2: How can I effectively remove water from my reaction to improve the yield?

Water removal is arguably the most critical factor in achieving high yields in Fischer esterification. Here are two common and effective methods:

Method 1: Azeotropic Distillation with a Dean-Stark Apparatus

This is a highly effective and widely used technique for continuously removing water from the reaction mixture.[13][14][15]

Principle of Operation: The reaction is conducted in a solvent that forms a minimum-boiling azeotrope with water (e.g., toluene, hexane). As the mixture is heated to reflux, the azeotrope of the solvent and water vaporizes.[16] This vapor condenses in the reflux condenser and drips into the Dean-Stark trap. In the trap, the immiscible water and solvent separate into two layers. Since water is typically denser than the azeotropic solvent, it collects at the bottom of the trap, while the solvent overflows and returns to the reaction flask.[7][13] This continuous removal of water drives the reaction equilibrium towards the formation of the ester.[7]

Experimental Protocol: Esterification using a Dean-Stark Apparatus

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagents: To the flask, add (S)-(-)-3-cyclohexenecarboxylic acid (1.0 eq), the desired alcohol (1.1 - 3.0 eq), an appropriate solvent that forms an azeotrope with water (e.g., toluene, ~5 mL per mmol of carboxylic acid), and an acid catalyst (e.g., p-toluenesulfonic acid, 0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux. You should observe the collection of water in the graduated arm of the Dean-Stark trap.

  • Monitoring: Continue the reflux until the theoretical amount of water has been collected, or until no more water is seen to be collecting. The reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Method 2: Use of Dehydrating Agents

For smaller-scale reactions or when a Dean-Stark apparatus is not practical, molecular sieves can be an effective alternative for water removal.

  • Activated Molecular Sieves (3Å or 4Å): Add freshly activated molecular sieves to the reaction mixture. They will selectively adsorb the water produced during the reaction. Ensure the sieves are properly activated by heating them in a vacuum oven before use.

Question 3: I am working with a sterically hindered alcohol and getting low yields. What can I do?

Steric hindrance can significantly slow down the rate of esterification.[12] If you are using a bulky secondary or tertiary alcohol, a standard Fischer esterification may not be efficient. Consider the following strategies:

  • Increase Catalyst Loading and Reaction Time: A higher concentration of the acid catalyst and a longer reaction time may be necessary to achieve a reasonable conversion.

  • Alternative Catalysts: For sterically demanding substrates, specialized catalysts can be more effective. These include:

    • Lewis Acids: Catalysts like scandium(III) triflate can be effective.[3]

    • Bulky Diarylammonium Arenesulfonates: These have been shown to be highly active catalysts for the esterification of sterically demanding alcohols, often not requiring water removal.[8][17]

  • Milder Esterification Methods: If Fischer esterification proves ineffective, consider alternative methods that do not rely on harsh acidic conditions and high temperatures.

    • DCC/DMAP Coupling (Steglich Esterification): This method uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction with the alcohol.[18] This is a very effective method for sterically hindered substrates but produces a dicyclohexylurea (DCU) byproduct that needs to be filtered off.

Experimental Protocol: Steglich Esterification of (S)-(-)-3-cyclohexenecarboxylic Acid

  • Reagents: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(-)-3-cyclohexenecarboxylic acid (1.0 eq), the sterically hindered alcohol (1.0-1.2 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter off the precipitated DCU. Wash the filtrate with dilute HCl to remove DMAP, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate to yield the crude ester. Further purification may be required.

Question 4: I suspect a side reaction is occurring. What are the likely possibilities with an unsaturated carboxylic acid like this?

The presence of a double bond in the cyclohexene ring introduces the possibility of side reactions, especially under acidic conditions.

  • Lactone Formation: Intramolecular addition of the carboxylic acid group to the double bond can lead to the formation of a lactone. This is more likely if the double bond can isomerize to a position that allows for the formation of a stable five- or six-membered ring.[19] While the 3-cyclohexene isomer is relatively stable, acid-catalyzed isomerization could occur at elevated temperatures.

  • Polymerization: Under strong acidic conditions, the alkene functionality could potentially lead to polymerization, although this is generally less common than with more activated alkenes.

Troubleshooting Side Reactions:

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature may minimize side reactions.

  • Use a Milder Catalyst: Switching from a strong mineral acid like sulfuric acid to a milder catalyst like p-toluenesulfonic acid or a Lewis acid may reduce unwanted side reactions.

  • Alternative Esterification Methods: Employing non-acidic methods like the Steglich esterification can circumvent these issues entirely.

Data Summary and Decision-Making Workflow
IssuePotential CauseRecommended Action
Low Conversion Equilibrium not shifted towards productsUse a Dean-Stark apparatus for water removal or add excess alcohol.[6][15]
Inactive or insufficient catalystUse a fresh, strong acid catalyst or increase loading.[15]
Insufficient reaction time/temperatureIncrease reaction time and/or temperature, monitoring for side reactions.
Reaction with Sterically Hindered Alcohol Fails High activation energy due to steric bulkUse specialized catalysts (e.g., bulky diarylammonium arenesulfonates) or switch to a milder, more effective method like Steglich esterification.[17][18]
Presence of Unidentified Byproducts Acid-catalyzed side reactions (e.g., lactone formation)Use milder reaction conditions (lower temperature, milder catalyst) or switch to a non-acidic esterification method.[19]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Ester Yield check_water Is water being effectively removed? start->check_water check_reagents Are reagent stoichiometry and catalyst activity optimal? check_water->check_reagents Yes implement_dean_stark Implement Dean-Stark or add molecular sieves check_water->implement_dean_stark No check_sterics Is a sterically hindered alcohol being used? check_reagents->check_sterics Yes increase_alcohol Increase excess of alcohol check_reagents->increase_alcohol No (Stoichiometry) check_catalyst Use fresh catalyst / increase loading check_reagents->check_catalyst No (Catalyst) check_side_reactions Are there significant side products? check_sterics->check_side_reactions No steglich Switch to Steglich esterification (DCC/DMAP) check_sterics->steglich Yes milder_conditions Use milder conditions (temp, catalyst) check_side_reactions->milder_conditions Yes success Yield Improved check_side_reactions->success No implement_dean_stark->check_reagents increase_alcohol->check_sterics check_catalyst->check_sterics steglich->success milder_conditions->success

Caption: A decision-making workflow for troubleshooting low esterification yields.

References
  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • Method for esterifying sterically hindered carboxylic acids. (n.d.).
  • Dean–Stark apparatus. (2023, December 29). In Wikipedia. [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. (2008). ResearchGate. [Link]

  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (2021). PMC. [Link]

  • Dean-Stark Apparatus. Orick Médico Sarl. [Link]

  • Dean Stark Apparatus. Scoilnet. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Dean-stark apparatus. Kiriyama Glass Works Co. [Link]

  • S-3-cyclohexenecarboxylic acid and its purification method. (n.d.).
  • Fischer–Speier esterification. (2024, March 1). In Wikipedia. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2023). Chemistry LibreTexts. [Link]

  • Fischer Esterification. (n.d.). University of Colorado Boulder. [Link]

  • 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021, July 31). Chemistry LibreTexts. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Esterification of carboxylic acids with alcohols. (n.d.). Organic Syntheses Procedure. [Link]

  • Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. (2022, January 28). ACS Publications. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (2018). RSC Publishing. [Link]

  • Purifying carboxylic acid esters through use of selected reducing agents. (1989, July 12). European Patent Office. [Link]

  • Photoacid-Catalyzed Esterification of Carboxylic Acids Using Eosin Y. (2025, January 21). Organic Letters. [Link]

  • Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. (2021). ResearchGate. [Link]

  • Mechanism of acid-catalysed esterification of carboxylic acids. (2016). ResearchGate. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. (1978). Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for (S)-(-)-3-Cyclohexenecarboxylic Acid Oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges researchers face when oxidizing (S)-(-)-3-cyclohexenecar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges researchers face when oxidizing (S)-(-)-3-cyclohexenecarboxylic acid .

This chiral molecule is a highly valued intermediate in the synthesis of complex pharmaceuticals, including the anticoagulant Edoxaban and the immunosuppressant FK-506 (Tacrolimus)[1],[2]. Because the molecule contains both an electron-rich alkene and a nucleophilic carboxylic acid, oxidation reactions—whether targeting the cleavage of the double bond to form chiral diacids (like β-homoglutamic acid)[2] or the epoxidation of the ring[3]—are notoriously sensitive to temperature.

Failure to control the reaction temperature leads to exothermic runaway, over-oxidation, or unwanted intramolecular side reactions. This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure reproducible yields.

Quantitative Data Summary: Temperature vs. Reaction Outcomes

The following table summarizes the critical temperature thresholds for the two primary oxidation pathways of (S)-(-)-3-cyclohexenecarboxylic acid.

Oxidation TypeReagent SystemTarget ProductOptimal Temp RangeFailure Mode (If Temp is Too High)Causality / Mechanism
Oxidative Cleavage RuCl₃ / NaIO₄ (or KMnO₄)Chiral Diacid (e.g., β-homoglutamic acid)0 °C to 10 °C Complete degradation, heavy tar formation, low yield.High temps cause the highly active RuO₄ to indiscriminately cleave C-C bonds beyond the alkene[2].
Epoxidation mCPBA / CH₂Cl₂3,4-Epoxycyclohexanecarboxylic acid-20 °C to 0 °C Bicyclic lactone formation (>30% byproduct).Thermal energy overcomes the activation barrier for the free -COOH to intramolecularly attack the new epoxide[3].

Troubleshooting & FAQs

Q1: Why is my oxidative cleavage with RuCl₃/NaIO₄ yielding a complex mixture of degraded products instead of the target diacid?

The Causality: You are likely experiencing localized exothermic runaway. The catalytic cycle of Ruthenium (RuVIII to RuVI and back) driven by NaIO₄ is highly exothermic. If the internal temperature exceeds 15–20 °C, the highly active RuO₄ species loses its chemoselectivity. Instead of cleanly forming the intermediate dialdehyde and oxidizing it to the diacid, the thermal energy promotes oxidative decarboxylation and indiscriminate C-C bond cleavage. The Fix: Transition to a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O or EtOAc/CH₃CN/H₂O) to act as a heat sink. Maintain the external cooling bath at 0 °C and strictly control the addition rate of NaIO₄.

Q2: During epoxidation with mCPBA, I am isolating a bicyclic lactone instead of the target epoxide. How do I prevent this?

The Causality: This is a classic kinetic vs. thermodynamic control issue. The initial epoxidation of the alkene by mCPBA is an electrophilic addition that proceeds rapidly even at low temperatures. However, the resulting epoxide is highly susceptible to nucleophilic attack by the adjacent, unshielded carboxylic acid group. At room temperature (>20 °C), there is sufficient thermal energy to overcome the activation barrier for this intramolecular S_N2-like ring opening, yielding a stable bicyclic lactone[3]. The Fix: Lower the reaction temperature to between -20 °C and 0 °C. This kinetically "freezes out" the lactonization pathway while still allowing the primary epoxidation to proceed. Alternatively, temporarily protect the carboxylic acid as a methyl or benzyl ester prior to oxidation.

Q3: How do I safely scale up these oxidations without losing temperature control?

The Causality: Surface-area-to-volume ratios decrease upon scale-up, drastically reducing cooling efficiency. The Fix: Do not scale up batch oxidations linearly. Use a jacketed reactor with active internal temperature monitoring (thermocouple). For the RuCl₃/NaIO₄ system, dose the NaIO₄ as an aqueous solution via a programmable syringe pump, linking the feed rate to the internal temperature (stop the feed if T > 5 °C).

Mechanistic & Troubleshooting Workflows

ReactionPathway Substrate (S)-(-)-3-Cyclohexenecarboxylic Acid (Starting Material) Epox Epoxidation (mCPBA / H2O2) Substrate->Epox Peracids Cleavage Oxidative Cleavage (RuCl3/NaIO4 or KMnO4) Substrate->Cleavage Strong Oxidants Target1 Chiral Epoxide Target Epox->Target1 T < 0 °C Kinetic Control Byproduct1 Bicyclic Lactone (Intramolecular Attack) Epox->Byproduct1 T > 20 °C Thermal Ring-Opening Target2 Chiral Diacid (e.g., β-homoglutamic acid) Cleavage->Target2 T = 0-10 °C Controlled Cleavage Byproduct2 Over-oxidation / Decarboxylation Cleavage->Byproduct2 T > 25 °C Exothermic Runaway

Figure 1: Divergent oxidation pathways of (S)-(-)-3-cyclohexenecarboxylic acid based on temperature and oxidant.

Troubleshooting Start Issue: Low Yield or Impure Oxidation Product Identify Identify Oxidation Type Start->Identify Type1 Epoxidation Identify->Type1 Type2 Oxidative Cleavage Identify->Type2 Check1 Is lactone byproduct >5%? Type1->Check1 Check2 Is there heavy tar/gas evolution? Type2->Check2 Fix1 Lower Temp to -20 °C Protect COOH group Check1->Fix1 Yes Fix2 Control Exotherm Maintain 0-5 °C Slow Reagent Addition Check2->Fix2 Yes

Figure 2: Troubleshooting logic tree for resolving temperature-induced oxidation failures.

Self-Validating Experimental Protocols

Protocol A: Controlled Oxidative Cleavage (RuCl₃/NaIO₄ System)

Objective: Synthesize chiral diacid without over-oxidation.

  • Reactor Setup: Equip a jacketed flask with an overhead stirrer, an internal thermocouple, and an addition funnel.

  • Solvent Preparation: Dissolve (S)-(-)-3-cyclohexenecarboxylic acid (1.0 eq) in a biphasic mixture of EtOAc/CH₃CN/H₂O (ratio 3:3:1). The biphasic nature is critical for partitioning the active RuO₄ species and preventing localized hot spots.

  • Catalyst Addition: Add RuCl₃·xH₂O (0.02 eq). The solution will appear dark.

  • Temperature Equilibration: Chill the reactor jacket to -5 °C until the internal thermocouple registers exactly 0 °C.

  • Oxidant Dosing (Critical Step): Dissolve NaIO₄ (4.0 eq) in water. Add this solution dropwise via the addition funnel. Self-Validation Check: Monitor the internal thermocouple. Adjust the drip rate so that the internal temperature never exceeds 5 °C. If the temperature spikes, halt the addition immediately.

  • Reaction Monitoring: Stir for 2 hours at 0–5 °C. The reaction is complete when TLC shows the disappearance of the starting material.

  • Quench: Quench the active oxidant by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) while maintaining cooling. The solution will turn black as Ru is reduced to inactive RuO₂.

  • Workup: Filter through a pad of Celite to remove RuO₂, extract the aqueous layer with EtOAc, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Diastereoselective Epoxidation (mCPBA System)

Objective: Synthesize 3,4-epoxycyclohexanecarboxylic acid while preventing lactonization.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and an internal thermocouple. Purge with Argon.

  • Substrate Dissolution: Dissolve (S)-(-)-3-cyclohexenecarboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath. Bring the internal temperature to exactly -20 °C.

  • Oxidant Addition: Slowly add solid mCPBA (1.2 eq, 77% max purity) in small portions over 30 minutes. Self-Validation Check: The internal temperature must remain below -10 °C during the addition to kinetically suppress intramolecular attack by the carboxylic acid[3].

  • Stirring: Allow the reaction to stir for 4 hours, maintaining the temperature between -20 °C and 0 °C.

  • Quench: Add 10% aqueous sodium sulfite (Na₂SO₃) to destroy unreacted peracid. Test with starch-iodide paper to validate complete quenching.

  • Workup: Wash the organic layer with cold brine, dry over Na₂SO₄, and concentrate at a low temperature (<25 °C water bath) to yield the intact epoxide.

References

  • Dou, Z., et al. (2021). Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. Organic Letters, ACS Publications. Retrieved from[Link]

  • Bian, G., Song, L., et al. (2020). Facile access to chiral β-homoglutamic acid from 3-cyclohexene-carboxylic acid. Synthetic Communications, Taylor & Francis. Retrieved from[Link]

  • Abascal, N. C., Miller, S. J., et al. (2016). Aspartyl Oxidation Catalysts That Dial In Functional Group Selectivity, along with Regio- and Stereoselectivity. ACS Central Science. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (S)-(-)-3-Cyclohexenecarboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the purification and chiral resolution of (S)-(-)-3-cyclohexenecarboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the purification and chiral resolution of (S)-(-)-3-cyclohexenecarboxylic acid . As a critical chiral intermediate in the synthesis of pharmaceuticals (such as the anticoagulant Edoxaban), achieving >99% enantiomeric excess (ee) and high chemical purity is paramount.

Below, you will find a deep dive into the causality of contamination, validated step-by-step purification protocols, quantitative data comparisons, and targeted troubleshooting FAQs.

System Overview & Causality of Contamination

Before attempting purification, it is critical to understand why standard achiral purification methods fail and what contaminants are likely present in your crude mixture.

  • Enantiomeric Impurities ((R)-(+)-isomer): 3-Cyclohexenecarboxylic acid possesses a nearly symmetric hexatomic ring[1]. Because the spatial differences between the (S) and (R) enantiomers are minimal, standard silica gel chromatography or simple distillation cannot discriminate between them. Separation strictly requires either diastereomeric salt formation (thermodynamic resolution) or highly selective biocatalysis (kinetic resolution)[1].

  • Residual Resolving Agents: When using chiral amines like (R)-1-naphthylethylamine or (R)-α-phenethylamine, the amine often carries over into the final product if the downstream acidification step lacks sufficient proton activity (pH > 3) to drive the amine into the aqueous phase[2].

  • Unreacted Ester Precursors: In enzymatic kinetic resolutions, unreacted racemic or (R)-methyl 3-cyclohexene-1-carboxylate (CHCM) can contaminate the final extraction if biphasic separation is poorly managed[3].

Validated Purification Protocols

We recommend two self-validating workflows depending on your starting material (free acid racemate vs. ester racemate) and scale.

Protocol A: Diastereomeric Salt Resolution (Chemical Approach)

This protocol utilizes thermodynamic solubility differences between diastereomeric salts to isolate the (S)-enantiomer.

Step 1: Salt Formation

  • Action: In a reactor, suspend 100 g of contaminated/racemic 3-cyclohexenecarboxylic acid in 800 mL of isopropyl acetate[4]. Add a solution of a chiral amine (e.g., 130 g of (R)-1-naphthylethylamine) dropwise[2]. Heat the mixture to 60–70 °C until it becomes completely clear.

  • Causality: Isopropyl acetate provides an optimal dielectric constant. Heating ensures kinetic solubility, while the specific solvent environment prevents premature, unselective precipitation of the salts.

Step 2: Selective Recrystallization

  • Action: Cool the mixture slowly to 20–30 °C to precipitate the crude diastereomeric salt[4]. Isolate the solid and dissolve it in an isopropanol/acetone mixture (1:5 to 1:8 volume ratio)[2]. Heat to reflux (65–75 °C), then cool slowly to 50 °C to selectively crystallize the target salt[4].

  • Causality: Acetone acts as a highly selective anti-solvent. It drives the precipitation of the less soluble diastereomeric salt while keeping the unwanted isomer fully solvated in the mother liquor[2].

Step 3: Acidification & Phase Extraction

  • Action: Suspend the purified salt in 150 mL of ethyl acetate. Slowly add 10% HCl until the aqueous layer reaches a strict pH of 2–3[4]. Stir for 5 minutes, then separate the phases.

  • Causality: The low pH protonates the chiral amine, converting it into a highly polar hydrochloride salt that partitions exclusively into the aqueous phase. The free (S)-(-)-3-cyclohexenecarboxylic acid remains in the ethyl acetate layer[5].

Step 4: Recovery

  • Action: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure (S)-(-)-isomer (>99% ee)[4].

Protocol B: Biocatalytic Kinetic Resolution (Enzymatic Approach)

For highly scalable, green purification starting from racemic esters.

Step 1: Biphasic System Setup

  • Action: Prepare a biphasic isooctane/aqueous buffer system containing up to 4.0–5.0 M (560–700 g/L) of racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM)[1].

  • Causality: High concentrations of the ester are toxic to most enzymes. The biphasic system acts as a slow-release substrate reservoir, protecting the enzyme from denaturation while maintaining maximum throughput[3].

Step 2: Enzymatic Hydrolysis

  • Action: Introduce a highly tolerant recombinant bacterial carboxylesterase (e.g., CarEst3 or AcEst1)[3]. The enzyme will selectively hydrolyze the (S)-ester into the (S)-carboxylate salt[1].

Step 3: Separation & Acidification

  • Action: Separate the aqueous phase (containing the (S)-salt) from the organic phase (containing unreacted (R)-ester). Acidify the aqueous phase to pH 2.5 with 6M HCl and extract with MTBE to isolate the free (S)-(-)-3-cyclohexenecarboxylic acid[6].

Quantitative Method Comparison

Use the following table to select the best purification strategy based on your laboratory's constraints and throughput requirements.

Purification MethodResolution Agent / CatalystMax Substrate LoadTypical YieldEnantiomeric Excess (ee%)Scalability & Notes
Chemical Resolution (R)-1-naphthylethylamine~125 g/L35–45%>99.0%High; Requires strict temperature control during cooling[4].
Chemical Resolution (R)-α-phenethylamine~100 g/L30–40%>99.0%High; Resolving agent can be easily recycled from the aqueous phase[5].
Enzymatic Kinetic CarEst3 / AcEst1 (Esterase)Up to 700 g/L~34–45%>99.6%Very High; Requires esterified starting material (rac-CHCM)[1].

Process Visualization

Below is the logical workflow for the Diastereomeric Salt Resolution (Protocol A), mapping the phase distribution of the product and contaminants.

Workflow Racemate Racemic/Contaminated 3-Cyclohexenecarboxylic Acid SaltForm Diastereomeric Salt Formation Add Chiral Amine Racemate->SaltForm Isopropyl acetate, 60-70°C Cryst Selective Recrystallization (Isopropanol/Acetone) SaltForm->Cryst Cool to 20-30°C Acidify Acidification (pH 2-3) & Organic Extraction Cryst->Acidify Filter Solid (S)-Salt Waste (R)-Isomer Salt (Mother Liquor) Cryst->Waste Filtrate Discard Product Pure (S)-(-)-Isomer (>99% ee, Organic Phase) Acidify->Product EtOAc Phase Amine Protonated Amine (Aqueous Phase) Acidify->Amine Aqueous Phase

Fig 1: Diastereomeric salt resolution workflow for (S)-(-)-3-cyclohexenecarboxylic acid.

Troubleshooting & FAQs

Q: Why is my enantiomeric excess (ee%) plateauing at 85% after the first crystallization? A: Thermodynamic equilibrium in the mother liquor can cause co-precipitation of the unwanted diastereomer. Ensure you are using the correct anti-solvent ratio (e.g., isopropanol to acetone at 1:5 to 1:8)[2]. Acetone acts as the anti-solvent; insufficient acetone keeps the target salt dissolved, while too much forces both salts to crash out simultaneously. A second recrystallization is often mandatory to break the 99% ee threshold[4].

Q: I am detecting residual chiral amine in my final product via NMR. What went wrong? A: Your acidification step was likely insufficient. The pH must be strictly lowered to 2–3 using 10% HCl to fully protonate the chiral amine (e.g., (R)-α-phenethylamine)[5]. If the pH is too high (e.g., pH 4-5), a portion of the amine remains neutral and will co-extract into the ethyl acetate organic phase alongside your product[4].

Q: During enzymatic resolution, the reaction stalls at low conversion rates. Why? A: 3-Cyclohexene-1-carboxylate esters contain a nearly symmetric hexatomic ring, which is difficult for standard enzymes to discriminate, often leading to product inhibition or substrate toxicity[1]. Utilizing a biphasic system (like isooctane/water) creates a substrate reservoir that protects the enzyme[3]. Ensure you are using a highly tolerant esterase identified via genome mining (like CarEst3), which can handle up to 700 g/L substrate loads without denaturing[1].

References

  • ResearchGate - Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining.
  • ACS Publications (Organic Letters) - Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining.
  • Google Patents (CN104447294A) - Chiral resolution method of 3-cyclohexene-1-formic acid.
  • Guidechem - How to Prepare (R)-(+)-3-CYCLOHEXENECARBOXYLIC ACID?.
  • Lookchem - Cas 5708-19-0, (S)-(-)-3-CYCLOHEXENECARBOXYLIC ACID.
  • Google Patents (CN111099989A) - S-3-cyclohexenecarboxylic acid and its purification method.

Sources

Optimization

chiral HPLC method optimization for (S)-(-)-3-cyclohexenecarboxylic acid analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with the enantiomeric separation of (S)-(-)-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with the enantiomeric separation of (S)-(-)-3-cyclohexenecarboxylic acid .

This molecule is a critical chiral building block for active pharmaceutical ingredients (APIs) such as the anticoagulant Edoxaban[1]. However, cyclic carboxylic acids present unique challenges in normal-phase chiral HPLC. Due to their propensity for hydrogen bonding and ionization, they frequently exhibit severe peak tailing and poor resolution if the thermodynamic interactions within the column are not tightly controlled.

This guide provides a self-validating protocol, mechanistic troubleshooting, and field-proven FAQs to ensure robust, reproducible chiral analysis.

Section 1: Standardized Analytical Protocol (Self-Validating)

To guarantee scientific integrity, this protocol is designed as a self-validating system . It utilizes a Racemate System Suitability Test (SST) as a gatekeeper. If the SST fails to achieve baseline resolution ( Rs​≥1.5 ), the system invalidates subsequent runs, preventing the reporting of false enantiomeric excess (ee) values.

Table 1: Optimized Chiral HPLC Parameters
ParameterOptimized ValueMechanistic Rationale
Column Chiralpak AY-H (4.6 x 250 mm, 5 µm)Amylose tris(5-chloro-2-methylphenylcarbamate) provides optimal helical cavity size and π−π interaction sites for the cyclohexene ring[1][2].
Mobile Phase Hexane / Ethanol / TFA (98:2:0.1, v/v/v)Hexane drives normal-phase partitioning; EtOH acts as a polar modifier; TFA suppresses carboxylate ionization[1][3].
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer kinetics (van Deemter optimization).
Column Temp 35 °CEnhances mass transfer, sharpening peaks without compromising chiral recognition thermodynamics[1].
Detection UV at 210 nmOptimal wavelength for the isolated alkene and carboxyl chromophores.
Injection Vol 10 µLPrevents volume overload on a standard 4.6 mm ID analytical column.
Step-by-Step Methodology
  • Mobile Phase Preparation: Mix 980 mL of anhydrous HPLC-grade n-hexane with 20 mL of absolute ethanol. Add 1.0 mL of Trifluoroacetic Acid (TFA).

    • Causality: TFA must be added freshly. Over time, TFA can undergo esterification with ethanol, neutralizing the acidic modifier and causing retention times to drift.

  • System Equilibration: Purge the HPLC system and equilibrate the Chiralpak AY-H column at 1.0 mL/min for at least 45 minutes (approx. 15 column volumes) at 35 °C.

    • Validation Check: Monitor the UV baseline at 210 nm; equilibration is complete only when baseline drift is < 1 mAU/hr.

  • System Suitability Test (SST): Inject 10 µL of a 1.0 mg/mL racemic (±)-3-cyclohexenecarboxylic acid standard.

    • Validation Check: Calculate the resolution ( Rs​ ) between the (R) and (S) peaks. Proceed to sample analysis ONLY if Rs​≥1.5 and the USP tailing factor is ≤1.5 .

  • Sample Analysis: Inject the (S)-(-)-3-cyclohexenecarboxylic acid sample. Quantify the enantiomeric excess (ee) using the area normalization method.

Section 2: Method Development Workflow

HPLC_Workflow Start Start: (S)-(-)-3-Cyclohexenecarboxylic Acid Analysis CSP Select CSP (e.g., Amylose AY-H) Start->CSP MP Select Mobile Phase (Hexane/EtOH) CSP->MP Additive Add Acidic Modifier (0.1% TFA) MP->Additive Eval Evaluate Resolution (Rs) Additive->Eval Opt Optimize Flow/Temp (1.0 mL/min, 35°C) Eval->Opt Rs < 1.5 Valid Method Validation (ee > 99%) Eval->Valid Rs >= 1.5 Opt->Eval

Workflow for chiral HPLC method optimization of carboxylic acids.

Section 3: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and loss of resolution for my 3-cyclohexenecarboxylic acid peaks? A1: This is the most common issue when analyzing underivatized carboxylic acids on polysaccharide-based chiral stationary phases (CSPs) [4][4]. The carboxylic acid moiety ( pKa​≈4.5 ) can partially ionize or interact strongly with residual silanols on the underlying silica support of the column.

  • Mechanistic Solution: You must include an acidic additive in your mobile phase. Adding 0.1% (v/v) Trifluoroacetic Acid (TFA) or acetic acid suppresses the ionization of the analyte, keeping it in a neutral, protonated state [3][3]. This ensures the molecule interacts uniformly with the chiral selector via hydrogen bonding and dipole-dipole interactions, rather than undergoing non-specific, high-affinity ionic interactions with the silica.

Q2: How do I choose between Amylose and Cellulose-based CSPs for this specific molecule? A2: The chiral recognition mechanism depends entirely on the supramolecular structure of the polymer. Amylose derivatives form a loosely coiled helical structure, whereas cellulose derivatives form a more linear, rigid conformation [2][2]. For (S)-(-)-3-cyclohexenecarboxylic acid, the compact, non-planar cyclohexene ring fits more optimally into the helical grooves of the amylose backbone. Specifically, the 5-chloro-2-methylphenylcarbamate derivative (AY-H) provides enhanced steric hindrance and halogen-bonding capabilities, which restricts the rotational freedom of the analyte inside the chiral cavity, leading to superior enantioseparation compared to standard cellulose columns [1][1].

Q3: My retention times are shifting earlier with each subsequent injection. What is causing this? A3: This drift is typically caused by water contamination in your normal-phase solvents. Because ethanol is hygroscopic, moisture can accumulate on the polar chiral stationary phase. Water competes with the analyte for hydrogen-bonding sites on the carbamate linkages of the CSP, effectively acting as a strong displacer and reducing retention times.

  • Actionable Step: Ensure you are using strictly anhydrous HPLC-grade solvents. If the column is already contaminated, flush it with 100% anhydrous ethanol for 2 hours at 0.5 mL/min to strip the adsorbed water, then re-equilibrate with your mobile phase.

Troubleshooting Issue Issue: Broad/Tailing Peaks CheckTFA Check Mobile Phase: Is 0.1% TFA present? Issue->CheckTFA AddTFA Action: Add 0.1% TFA to suppress ionization CheckTFA->AddTFA No CheckLoad Check Sample Load: Is mass < 10 µg? CheckTFA->CheckLoad Yes Dilute Action: Dilute Sample to prevent overload CheckLoad->Dilute No CheckWash Action: Wash Column (Remove impurities) CheckLoad->CheckWash Yes

Troubleshooting logic tree for resolving peak tailing in chiral HPLC.

Q4: Can I use Reversed-Phase (RP) conditions instead of Normal-Phase (NP) for this acid? A4: While reversed-phase chiral HPLC is possible, it is generally not recommended for small, highly polar cyclic acids like 3-cyclohexenecarboxylic acid unless they are derivatized first. In RP, hydrophobic interactions often dominate, masking the subtle enantiospecific hydrogen-bonding required for chiral recognition. Normal-phase conditions (hexane/ethanol) force the analyte to rely heavily on polar interactions (H-bonding with the carbamate NH and C=O groups) with the CSP, which is the primary driver for differentiating the (R) and (S) enantiomers.

Section 4: References

  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method. Google Patents. 1

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. 3

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. 2

  • Chiral HPLC Column Specifications & Applications. Phenomenex. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity and Application Guide: (S)-(-)- vs. (R)-(+)-3-Cyclohexenecarboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Reactivity profiling, chiral discrimination, and scalable experimental methodologies. Executive Summary & Structural Causa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Reactivity profiling, chiral discrimination, and scalable experimental methodologies.

Executive Summary & Structural Causality

The enantiomers of 3-cyclohexenecarboxylic acid (CHCA) —namely the (S)-(-) and (R)-(+) isomers—are critical chiral building blocks in modern pharmaceutical synthesis. Because CHCA features a nearly symmetric hexatomic ring, these molecules are notoriously classified as "hard-to-be-discriminated" substrates [1].

In an achiral environment, both enantiomers exhibit identical chemical reactivity (e.g., standard esterification, amidation, and epoxidation). However, when introduced to chiral environments—such as the active sites of specific carboxylesterases or chiral auxiliaries during Diels-Alder cycloadditions—their reactivity diverges dramatically. This divergence is dictated by the spatial orientation of the carboxyl group relative to the cyclohexene double bond, which alters binding affinities ( ΔG ) in enzymatic pockets and dictates the stereochemical outcome of downstream functionalization [2].

Application Divergence in API Synthesis

The choice between (S)- and (R)-CHCA dictates the stereochemical trajectory of the resulting Active Pharmaceutical Ingredient (API).

  • (S)-(-)-3-Cyclohexenecarboxylic Acid (CAS: 5708-19-0): Primarily utilized as the core precursor for Edoxaban , a potent, orally active Factor Xa inhibitor used for treating thromboembolic diseases [3]. The (S)-configuration is essential for the correct spatial arrangement of the polar functional groups on the cyclohexane ring, which directly governs the in vitro anti-fXa activity. It is also a precursor for the cockroach attractant (-)-Periplanone-B.

  • (R)-(+)-3-Cyclohexenecarboxylic Acid (CAS: 5709-98-8): Serves as a vital starting material for the C28–C34 cyclohexyl fragment of the immunosuppressant FK-506 (Tacrolimus) and the antiviral drug Oseltamivir (Tamiflu) [4].

Pathways S_CHCA (S)-(-)-3-Cyclohexenecarboxylic Acid Edoxaban Edoxaban (Factor Xa Inhibitor) S_CHCA->Edoxaban Epoxidation / Amination Periplanone (-)-Periplanone-B (Pheromone) S_CHCA->Periplanone Multi-step Synthesis R_CHCA (R)-(+)-3-Cyclohexenecarboxylic Acid FK506 FK-506 (Tacrolimus) (Immunosuppressant) R_CHCA->FK506 C28-C34 Fragment Assembly Tamiflu Oseltamivir (Antiviral) R_CHCA->Tamiflu Stereoselective Functionalization

Divergent pharmaceutical applications of (S)- and (R)-3-cyclohexenecarboxylic acid.

Comparative Reactivity in Chiral Environments

Enzymatic Kinetic Resolution

Because chemical resolution via chiral auxiliaries (like (R)- α -phenethylamine) is often cumbersome and requires excessive hazardous solvents, biocatalytic kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) has become the industry standard [2].

Recent genome mining has identified robust bacterial carboxylesterases, such as AcEst1 and CarEst3 , which exhibit extreme enantioselectivity. For instance, CarEst3 selectively hydrolyzes the (S)-enantiomer of the ester, yielding (S)-CHCA with >99% enantiomeric excess (ee), while leaving the (R)-ester intact. Molecular dynamic simulations reveal that the binding affinity ( ΔG ) of CarEst3 toward (R)-CHCM is −20.5 kcal/mol compared to −17.6 kcal/mol for (S)-CHCM, explaining the high enantioselectivity (E-value) despite the substrate's near-symmetry [2].

Diastereoselective Diels-Alder Synthesis

Alternatively, optically active CHCA can be synthesized de novo via a substrate-controlled diastereoselective Diels-Alder reaction. Using ethyl L-lactate or pantolactone as a chiral auxiliary, 1,3-butadiene is reacted with the corresponding acrylate under TiCl4​ catalysis. This approach allows for the targeted synthesis of either the (S)- or (R)-isomer depending on the specific auxiliary used, bypassing the 50% yield limit inherent to kinetic resolution [4].

Quantitative Data Comparison

The following table summarizes the kinetic resolution performance of two leading biocatalysts used to discriminate between the enantiomers of CHCM.

BiocatalystSubstrate Load (rac-CHCM)Space-Time YieldSubstrate/Catalyst (S/C) RatioEnantiomeric Excess (ee)Target ProductReference
AcEst1 2.0 M (280 g/L)~300 g/(L·d)3500 g/g>99% (S)(S)-CHCA[3]
CarEst3 4.0 M (560 g/L)538 g/(L·d)1400 g/g>99% (S)(S)-CHCA[2]
CarEst3 5.0 M (700 g/L)500 g/(L·d)500 g/g99.6% (S)(S)-CHCA[2]

Table 1: Performance metrics of bacterial carboxylesterases in the kinetic resolution of nearly symmetric CHCM.

Validated Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols outline self-validating systems for the isolation and purification of these enantiomers.

Protocol A: High-Load Enzymatic Kinetic Resolution (yielding (S)-CHCA)

This protocol utilizes recombinant CarEst3 for the highly efficient resolution of rac-CHCM [2].

  • Reaction Setup: In a 1 L bioreactor, prepare 100 mL of PBS buffer (100 mM, pH 8.0).

  • Substrate Addition: Add 4.0 M (560 g/L) of racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM).

  • Biocatalyst Introduction: Add lyophilized cell powder of E. coli BL21 expressing CarEst3 to achieve a biocatalyst dosage of 0.4 g/L.

  • Incubation & Control: Maintain the reaction at 30°C. Causality Note: Lower temperatures (e.g., 10-20°C) do not significantly improve enantioselectivity but drastically reduce the space-time yield due to lowered kinetic activity. Maintain pH at 8.0 by continuous titration with 2.0 M Na2​CO3​ .

  • Monitoring: Monitor the reaction via chiral GC or HPLC. Stop the reaction at 9.0 hours when the conversion reaches ~50%.

  • Separation: Extract the unreacted (R)-CHCM using ethyl acetate. Acidify the remaining aqueous phase to pH 2.0 using 2M HCl, then extract with ethyl acetate to isolate the hydrolyzed (S)-CHCA.

  • Validation: Evaporate the solvent to yield (S)-CHCA. Verify optical purity (>99% ee) using a chiral AY-H HPLC column (4.6 x 250mm, 5 μ m) with a mobile phase of 98% n-hexane, 2% ethanol, and 0.1% TFA at 210 nm [5].

Workflow Racemic rac-CHCM (Methyl 3-cyclohexene-1-carboxylate) Enzyme Biocatalyst (CarEst3) PBS Buffer pH 8.0, 30°C Racemic->Enzyme 4.0 M Substrate Load Sep Liquid-Liquid Extraction (Ethyl Acetate) Enzyme->Sep 50% Conversion (9h) S_Acid (S)-CHCA (Aqueous Phase -> Acidify -> Extract) Sep->S_Acid Product Isolation R_Ester (R)-CHCM (Organic Phase -> Retain/Recycle) Sep->R_Ester Unreacted Ester

Workflow for the enzymatic kinetic resolution of rac-CHCM using bacterial carboxylesterases.

Protocol B: Chemical Resolution via Diastereomeric Salt Formation

For laboratories without access to recombinant enzymes, chemical resolution remains a viable, albeit lower-yield, alternative [5].

  • Salt Formation: Dissolve crude rac-CHCA and (R)- α -phenethylamine (resolving agent) in ethyl acetate.

  • Reflux: Stir and reflux the mixture until a homogeneous solution is achieved.

  • Crystallization: Cool the mixture slowly to allow the selective crystallization of the (S)-CHCA-(R)- α -phenethylamine diastereomeric salt.

  • Filtration & Recrystallization: Filter the crystals and recrystallize them in ethanol to enhance diastereomeric purity.

  • Free Acid Recovery: Suspend the purified salt in a biphasic mixture of dichloromethane and water. Acidify the aqueous layer to break the salt, driving the free (S)-CHCA into the dichloromethane layer.

  • Isolation: Separate the organic layer, dry over Na2​SO4​ , and distill the solvent to yield (S)-CHCA (ee > 99%). The aqueous layer can be basified to recover the (R)- α -phenethylamine for cost-efficiency.

References

  • Enhanced stereodivergent evolution of carboxylesterase for efficient kinetic resolution of near-symmetric esters through machine learning. Nature Communications.[Link]

  • Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. Organic Letters (ACS Publications).[Link]

  • A novel carboxylesterase from Acinetobacter sp. JNU9335 for efficient biosynthesis of Edoxaban precursor with high substrate to catalyst ratio. Bioresource Technology (PubMed).[Link]

  • Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development (ACS Publications).[Link]

  • S-3-cyclohexenecarboxylic acid and its purification method (CN111099989A).
Comparative

A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for (S)-(-)-3-Cyclohexenecarboxylic Acid

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For drug substances like E...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For drug substances like Edoxaban, an anticoagulant, the specific enantiomer (S)-(-)-3-cyclohexenecarboxylic acid is a key building block, while its mirror image, the (R)-enantiomer, is an unwanted impurity. Consequently, the development and rigorous validation of analytical methods to ensure the enantiomeric purity of such intermediates are paramount.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (S)-(-)-3-cyclohexenecarboxylic acid. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in the principles of chromatographic separation and regulatory expectations. This document is intended for researchers, scientists, and drug development professionals tasked with establishing robust and reliable analytical methods for chiral molecules.

The Cornerstone of Chiral Separation: The Chiral Stationary Phase (CSP)

The heart of any chiral HPLC method lies in the Chiral Stationary Phase (CSP). The ability to differentiate between enantiomers is predicated on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, create a small energy difference between the two enantiomer-selector complexes, resulting in different retention times.

For the separation of chiral carboxylic acids like (S)-(-)-3-cyclohexenecarboxylic acid, two classes of CSPs have demonstrated particular efficacy:

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, typically employing derivatives of cellulose or amylose coated or immobilized on a silica support. The helical structure of the polysaccharide provides a chiral environment rich in interaction sites. For acidic analytes, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, thereby enhancing its interaction with the CSP and improving peak shape.

  • Macrocyclic Glycopeptide-Based CSPs: This class of CSPs, which includes selectors like vancomycin and teicoplanin, offers a unique combination of interaction mechanisms. Their complex, basket-like structures contain multiple stereogenic centers, aromatic rings, and ionizable groups, making them particularly well-suited for the separation of polar and ionizable molecules such as amino acids and carboxylic acids. The key interaction for resolving acidic enantiomers is often a charge-charge interaction between the anionic carboxylate group of the analyte and a cationic amine group within the macrocycle's structure.[1]

The choice between these CSPs is often empirical, and a screening of different columns and mobile phases is a crucial first step in method development.

Comparative Analysis of HPLC Methods

This guide will compare two distinct HPLC methods for the enantiomeric separation of 3-cyclohexenecarboxylic acid. Method 1 is based on a documented method for the target analyte, while Method 2 is a proposed alternative using a different class of CSP, constructed from established principles for separating chiral carboxylic acids.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSP (Proposed)
Chiral Stationary Phase Amylose tris(5-chloro-2-methylphenylcarbamate) on 5 µm silica (e.g., Chiralpak® AY-H, 250 x 4.6 mm)Teicoplanin-based on 5 µm silica (e.g., Chirobiotic™ T, 250 x 4.6 mm)
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (98:2:0.1, v/v/v)Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
Mode of Operation Normal PhasePolar Ionic Mode
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 35 °C25 °C
Detection Wavelength 210 nm210 nm
Anticipated Performance
Resolution (Rs)> 2.0> 1.5
Selectivity (α)> 1.2> 1.1
Elution OrderTo be determined experimentallyTo be determined experimentally

Rationale for Method Selection:

  • Method 1 utilizes a modern polysaccharide-based CSP, Chiralpak® AY-H, which is known for its high efficiency and selectivity. The normal phase mobile phase is typical for this class of CSP and the inclusion of Trifluoroacetic Acid (TFA) is a standard practice to improve the peak shape of acidic analytes.[2]

  • Method 2 employs a macrocyclic glycopeptide-based CSP, which offers a different and potentially complementary selectivity to polysaccharide-based phases. The polar ionic mode, using a polar organic solvent with small amounts of acidic and basic additives, is highly effective for ionizable compounds and is compatible with mass spectrometry.

The Imperative of Method Validation: A Step-by-Step Guide

Once a suitable chiral separation method is developed, it must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[3] Validation of a chiral method ensures the reliability and accuracy of the enantiomeric purity determination.

The following sections provide detailed experimental protocols for the key validation parameters.

System Suitability Testing (SST)

Causality: SST is not a validation parameter itself, but a prerequisite for any chromatographic analysis. It is performed before each analytical run to ensure that the chromatographic system is performing adequately on that particular day. For chiral methods, resolution is the most critical SST parameter, as it directly measures the quality of the enantiomeric separation.

Experimental Protocol:

  • Prepare a System Suitability Solution: This solution should contain both the desired (S)-enantiomer and the undesired (R)-enantiomer. A racemic mixture of 3-cyclohexenecarboxylic acid at a suitable concentration (e.g., 0.5 mg/mL) is ideal.

  • Perform Replicate Injections: Inject the SST solution at least five times at the beginning of the analytical run.

  • Evaluate SST Parameters:

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation for accurate integration of both peaks.
Tailing Factor (T) ≤ 1.5 for both peaksIndicates good peak symmetry, which is crucial for accurate integration.
Relative Standard Deviation (%RSD) of Peak Areas ≤ 2.0% for the main peakDemonstrates the precision of the injection and detection system.
Relative Standard Deviation (%RSD) of Retention Times ≤ 1.0%Indicates the stability of the chromatographic system over time.
Specificity (Selectivity)

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. In the context of a chiral method, this means showing that the peak for the undesired enantiomer is free from interference.

Experimental Protocol:

  • Analyze Blank Samples: Inject a blank solvent (mobile phase) to ensure no peaks are observed at the retention times of the enantiomers.

  • Analyze Individual Enantiomers: If available, inject solutions of the pure (S)- and (R)-enantiomers to confirm their individual retention times and to ensure that the method can distinguish between them.

  • Analyze Spiked Samples: Spike the (S)-enantiomer sample with known related substances and potential impurities to demonstrate that they do not co-elute with the (R)-enantiomer peak.

Linearity

Causality: Linearity establishes that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. For a chiral purity method, it is crucial to demonstrate linearity for the undesired enantiomer at low concentrations.

Experimental Protocol:

  • Prepare a Stock Solution: Prepare a stock solution of the racemic 3-cyclohexenecarboxylic acid.

  • Prepare a Series of Dilutions: Prepare at least five concentrations of the racemate covering the range from the Limit of Quantitation (LOQ) to 150% of the specification limit for the (R)-enantiomer.

  • Analyze the Samples: Inject each concentration in triplicate.

  • Construct a Calibration Curve: Plot the peak area of the (R)-enantiomer against its concentration.

  • Evaluate the Data: The correlation coefficient (r²) should be ≥ 0.99, and the y-intercept should be close to zero.

Range

The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. For the determination of the undesired (R)-enantiomer as an impurity, the range should typically cover from the LOQ to 120% of the specification limit.

Accuracy

Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value. For a chiral impurity, accuracy is typically assessed by a recovery study.

Experimental Protocol:

  • Prepare Spiked Samples: Spike a known amount of the pure (S)-enantiomer with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

  • Analyze the Samples: Analyze the spiked samples and determine the concentration of the (R)-enantiomer.

  • Calculate Percent Recovery: Percent Recovery = (Measured Concentration / Spiked Concentration) x 100%

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 90.0% to 110.0%.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should typically be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 x (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 x (Standard Deviation of the Intercept / Slope)

Alternatively, they can be determined based on the signal-to-noise ratio, where the LOD is typically a signal-to-noise ratio of 3:1, and the LOQ is 10:1.

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Prepare a System Suitability Solution.

  • Introduce Small, Deliberate Variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 10%)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% of the minor component)

  • Analyze the SST Solution under each varied condition.

  • Evaluate the Impact: Assess the effect of the changes on the critical system suitability parameters, particularly resolution. The resolution should not significantly decrease, and the method should remain suitable for its intended purpose.

Visualizing the Workflow

To provide a clear overview of the processes described, the following diagrams illustrate the chiral method development and validation workflows.

Chiral_Method_Development cluster_0 Method Development Analyte Characterization Analyte Characterization CSP Screening CSP Screening Analyte Characterization->CSP Screening Input: Structure, pKa Mobile Phase Optimization Mobile Phase Optimization CSP Screening->Mobile Phase Optimization Select best CSP Final Method Final Method Mobile Phase Optimization->Final Method Achieve Rs > 2.0

Caption: Workflow for Chiral HPLC Method Development.

Chiral_Method_Validation cluster_1 Method Validation Workflow (ICH Q2(R1)) System Suitability System Suitability Specificity Specificity System Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method

Caption: Workflow for Chiral HPLC Method Validation.

Conclusion

The successful validation of a chiral HPLC method for an important pharmaceutical intermediate like (S)-(-)-3-cyclohexenecarboxylic acid is a multi-faceted process that demands a deep understanding of both chromatographic principles and regulatory requirements. It begins with a logical approach to method development, centered on the selection of an appropriate chiral stationary phase, and culminates in a comprehensive validation study that demonstrates the method's suitability for its intended purpose.

By following the systematic approach outlined in this guide—from the comparative evaluation of CSPs to the detailed protocols for each validation parameter—researchers and scientists can confidently establish robust and reliable analytical methods. This ensures the quality and safety of the final drug product by accurately controlling the enantiomeric purity of its key building blocks.

References

  • BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of Di-2-thienylglycolic Acid Enantiomers. BenchChem.
  • Péter, A., & Fülöp, F. (2024).
  • Berthod, A., & Chirita, R. I. (2009). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 21(1), 167-177.
  • Ng, R. (2026, March 24). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
  • Patel, D. B., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Young Pharmacists, 2(3), 293-298.
  • Tóth, G., et al. (2021). Comparison of coated and immobilized chiral stationary phases based on amylose tris-[(S)-α-methylbenzylcarbamate] for the HPLC enantiomer separation of α-lipoic acid and its reduced form. Molecules, 26(6), 1747.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of cis-2-amino-cyclohex-3-enecarboxylic Acid. BenchChem.
  • Lohner, S., et al. (2024).
  • Ghanem, A., & Hoenen, H. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673.
  • Vishnu Murthy, M., et al. (2010). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry, 3(4), 678-684.
  • Ghanem, A. (2007). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.
  • Reddy, G. S., et al. (2014).
  • Patil, S. D., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry, 11(9), 56-62.
  • Ilisz, I., et al. (2022). Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated β-phenylalanine derivatives.
  • Science.gov. (n.d.). chiral hplc method: Topics by Science.gov. Retrieved from [Link]

  • Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Phase.
  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Phenomenex. (2012). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns . Retrieved from [Link]

Sources

Validation

(S)-(-)-3-cyclohexenecarboxylic acid vs benzoic acid in stereoselective synthesis

[label="Chiral Title: Stereocontrol Strategies: A Comparative Guide to (S)-(-)-3-Cyclohexenecarboxylic Acid and Benzoic Acid in Asymmetric Synthesis Introduction In the realm of drug development and complex natural produ...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Chiral

Title: Stereocontrol Strategies: A Comparative Guide to (S)-(-)-3-Cyclohexenecarboxylic Acid and Benzoic Acid in Asymmetric Synthesis

Introduction

In the realm of drug development and complex natural product synthesis, establishing precise stereocenters is non-negotiable. Two heavily relied-upon, yet mechanistically distinct, carboxylic acids serve as cornerstones in this endeavor: (S)-(-)-3-cyclohexenecarboxylic acid and benzoic acid . While both feature a six-membered ring and a carboxylic acid moiety, their roles in stereoselective synthesis are fundamentally divergent. (S)-(-)-3-cyclohexenecarboxylic acid acts as a chiral pool scaffold, dictating substrate-controlled stereogenesis. Conversely, the achiral benzoic acid functions as a potent additive or co-ligand, relying on reagent-controlled stereoinduction via non-covalent interactions.

Mechanistic Paradigms: Chiral Scaffold vs. Achiral Director

(S)-(-)-3-Cyclohexenecarboxylic Acid: The Substrate-Controlled Scaffold This compound provides a pre-existing stereocenter at the C1 position and a reactive C3-C4 double bond. The causality of its stereocontrol lies in its rigid, non-planar half-chair conformation. When subjected to electrophilic addition (e.g., epoxidation or halolactonization), the bulky carboxylate group sterically blocks one face of the cyclohexene ring, forcing incoming reagents to attack from the opposite (anti) face. This predictable facial selectivity makes it an indispensable starting material for synthesizing the cyclohexyl fragments of complex active pharmaceutical ingredients (APIs) such as the immunosuppressant FK-506, the antiviral oseltamivir, and the anticoagulant Edoxaban [1.1],[1].

Benzoic Acid: The Reagent-Controlled Additive Despite lacking a chiral center, benzoic acid is a powerhouse in asymmetric catalysis. Its efficacy stems from its planar, aromatic structure and tunable acidity. In multicomponent reactions (like the Ugi reaction) or organocatalysis, benzoic acid acts as a proton donor to activate electrophiles (e.g., imines) while simultaneously forming a tight chiral ion pair with the catalyst or substrate. The aromatic ring provides critical π−π stacking and steric shielding, effectively blocking one trajectory of nucleophilic attack. This lowers the transition state energy for a specific enantiomeric pathway, often yielding products with exceptional diastereomeric ratios (>95:5 d.r.)[2]. Furthermore, benzoic acid derivatives serve as essential co-ligands in metal-catalyzed asymmetric transformations, such as Fe-catalyzed sulfoxidations[3].

G A Stereoselective Synthesis Carboxylic Acid Selection B (S)-(-)-3-Cyclohexenecarboxylic Acid (Chiral Pool Scaffold) A->B C Benzoic Acid (Achiral Additive / Co-ligand) A->C D Substrate-Controlled Stereocenter Generation B->D E Reagent-Controlled Stereoinduction C->E F Intramolecular Attack (e.g., Iodolactonization) D->F G H-Bonding & Pi-Pi Stacking (e.g., Ugi Reaction) E->G

Logical pathways of (S)-(-)-3-cyclohexenecarboxylic acid vs benzoic acid in stereocontrol.

Quantitative Data Presentation

To objectively compare these two reagents, the following table summarizes their physicochemical properties and performance metrics in stereoselective workflows.

Parameter(S)-(-)-3-Cyclohexenecarboxylic AcidBenzoic Acid
Molecular Weight 126.15 g/mol 122.12 g/mol
Chirality Enantiopure (Chiral Pool)Achiral
Primary Role Starting Material / ScaffoldAdditive / Co-ligand / Protecting Group
Stereocontrol Mechanism Substrate-controlled (steric hindrance from C1)Reagent-controlled (H-bonding, π−π stacking)
Typical Stereoselectivity >99% e.e. (inherent to starting material)Up to >95:5 d.r. (dependent on catalyst pairing)
Key Synthetic Applications FK-506, Edoxaban, Oseltamivir intermediatesStereoselective Ugi reactions, Organocatalysis
Structural Geometry Non-planar (Half-chair)Planar (Aromatic)

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a physical or chemical checkpoint to confirm success before proceeding.

Protocol 1: Stereospecific Iodolactonization of (S)-(-)-3-Cyclohexenecarboxylic Acid

This protocol leverages the internal carboxylic acid to trap an iodonium intermediate, guaranteeing anti-addition.

  • Salt Formation : Suspend 10 mmol of (S)-(-)-3-cyclohexenecarboxylic acid in 50 mL of saturated aqueous NaHCO3​ . Causality: Deprotonation increases the nucleophilicity of the carboxylate group, priming it for intramolecular attack. Self-Validation Checkpoint: The cessation of CO2​ gas bubbles visually confirms complete deprotonation.

  • Electrophilic Activation : Cool the solution to 0 °C and add a solution of I2​ (12 mmol) and KI (36 mmol) in water dropwise. Causality: KI forms the highly soluble I3−​ complex, ensuring homogeneous delivery of electrophilic iodine to the alkene.

  • Cyclization : Stir the reaction mixture in the dark at room temperature for 4 hours. Causality: The pre-existing C1 stereocenter forces the carboxylate to attack the iodonium ion exclusively from the endo face, setting two new stereocenters simultaneously. Self-Validation Checkpoint: The dark brown color of the iodine solution fades to a pale yellow, providing a kinetic indicator of reaction completion.

  • Quenching and Isolation : Quench the remaining iodine with 10% aqueous Na2​S2​O3​ . Extract the aqueous layer with dichloromethane (3 x 20 mL). Self-Validation Checkpoint: Immediate decolorization upon thiosulfate addition confirms the neutralization of unreacted oxidants.

  • Spectroscopic Validation : Concentrate the organic layer and analyze via IR spectroscopy. Self-Validation Checkpoint: The shift of the carbonyl stretch from ~1700 cm−1 (free acid) to ~1750 cm−1 confirms the formation of the strained bicyclic lactone.

W S1 1. Salt Formation (S)-Acid in NaHCO3 (CO2 evolution ceases) S2 2. Halogenation Add I2/KI at 0 °C (Electrophilic attack) S1->S2 S3 3. Cyclization Intramolecular attack (Brown to yellow fade) S2->S3 S4 4. Validation IR Shift to ~1750 cm-1 (Bicyclic Lactone) S3->S4

Step-by-step workflow of stereospecific iodolactonization.

Protocol 2: Benzoic Acid-Directed Stereoselective Multicomponent Reaction

This protocol demonstrates the use of benzoic acid as a stereodirecting additive in a Ugi-type reaction[2].

  • Imine Formation : Combine an aminated heterocycle (1.0 equiv) and an aldehyde (1.2 equiv) in 2,2,2-trifluoroethanol (TFE) at 0.5 M concentration. Causality: TFE acts as a strong hydrogen-bond donor, stabilizing the transient imine intermediate without requiring harsh dehydrating conditions.

  • Stereodirecting Acid Addition : Add benzoic acid (1.2 equiv) to the mixture and stir for 10 minutes. Causality: Benzoic acid protonates the imine to form an iminium ion. The bulky planar aromatic ring coordinates via hydrogen bonding, sterically shielding one face of the reactive intermediate.

  • Nucleophilic Attack : Add tert-butyl isocyanide (2.0 equiv) and stir at room temperature for 24 hours. Causality: The isocyanide is forced to attack the unshielded face of the iminium-benzoate ion pair, dictating the stereochemical outcome.

  • Mumm Rearrangement & Validation : The initial adduct undergoes spontaneous intramolecular acyl transfer to form the stable amide. Self-Validation Checkpoint: Analyze the crude mixture via 1H NMR. The presence of a single major diastereomeric methyl doublet (integration >95:5 compared to minor peaks) validates the stereoselective success of the benzoic acid additive.

Ugi A Imine Intermediate (Schiff Base in TFE) B Benzoic Acid Addition (Protonation & Steric Shielding) A->B C Chiral Iminium-Benzoate Ion Pair B->C H-Bonding D Isocyanide Attack (Facial Selectivity >95:5 d.r.) C->D Nucleophilic Addition E Mumm Rearrangement (Stereodefined Amide) D->E Acyl Transfer

Mechanistic pathway of benzoic acid-directed stereoselective multicomponent reaction.

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Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Cyclohexenecarboxylic Acid Enantiomers

Executive Summary For researchers in drug development and chemical synthesis, the accurate identification and differentiation of chiral molecules are paramount. This guide addresses the analysis of the (R) and (S) enanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in drug development and chemical synthesis, the accurate identification and differentiation of chiral molecules are paramount. This guide addresses the analysis of the (R) and (S) enantiomers of 3-cyclohexenecarboxylic acid using vibrational spectroscopy. A common misconception is that standard Fourier Transform Infrared (FTIR) spectroscopy can directly distinguish between enantiomers. In reality, the conventional FTIR spectra of two enantiomers in an achiral environment are identical. This is because enantiomers possess the same bond energies and atomic masses, resulting in identical fundamental vibrational frequencies.

However, this guide demonstrates two valid and powerful applications of vibrational spectroscopy for this purpose. First, we explore how conventional ATR-FTIR can effectively differentiate between the pure enantiopurified solid and its racemic mixture by detecting variations in crystal lattice structure and intermolecular hydrogen bonding. Second, we introduce Vibrational Circular Dichroism (VCD), an advanced spectroscopic technique that provides unambiguous distinction and absolute configuration determination of enantiomers in solution.

Part 1: The Fundamental Challenge of Chirality in Infrared Spectroscopy

Enantiomers are chiral molecules that are non-superimposable mirror images of each other, much like a left and right hand. The (R)- and (S)-isomers of 3-cyclohexenecarboxylic acid represent such a pair. While they share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their three-dimensional arrangement is distinct.

Conventional FTIR spectroscopy measures the absorption of infrared radiation as it excites molecular vibrations—stretching, bending, and scissoring of chemical bonds. The frequencies of these absorptions are dictated by the strength of the bonds and the mass of the atoms involved. Since these intrinsic properties are identical for a pair of enantiomers, their standard FTIR spectra are also identical.[1][2][3] Attempting to overlay the spectra of (R)- and (S)-3-cyclohexenecarboxylic acid measured in an achiral solvent like CCl₄ will show no discernible difference.

Caption: The (R) and (S) enantiomers of 3-cyclohexenecarboxylic acid are non-superimposable mirror images.

Part 2: A Valid FTIR Application: Distinguishing Racemic vs. Enantiopure Solids

While enantiomers cannot be distinguished by FTIR in solution, a powerful application arises in the solid state. A racemic mixture (a 50:50 mixture of both enantiomers) can crystallize in a different lattice structure than the pure enantiomers (enantiopure crystals).[1] This phenomenon can lead to three types of solid forms:

  • Conglomerate: A simple mechanical mixture of separate (R) and (S) crystals. The FTIR spectrum will be identical to the pure enantiomers.

  • Racemic Compound (Racemate): A well-ordered crystal lattice containing equal numbers of (R) and (S) molecules in the unit cell.

  • Pseudoracemate: A solid solution where the (R) and (S) molecules are randomly distributed in the crystal lattice.

In the case of a true racemate, the intermolecular interactions, particularly the hydrogen bonding network between the carboxylic acid groups, can differ significantly from those in the enantiopure crystal.[1][4] These differences in crystal symmetry and bonding manifest as subtle but measurable changes in the FTIR spectrum, such as peak shifts, band splitting, or changes in peak width.

Experimental Protocol: ATR-FTIR Analysis of Solid Samples

This protocol outlines the procedure for comparing the solid-state spectra of (R)-, (S)-, and (DL)-3-cyclohexenecarboxylic acid. Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation and non-destructive nature.[5]

Materials:

  • FTIR Spectrometer with a diamond or germanium ATR accessory.

  • Samples: (R)-3-cyclohexenecarboxylic acid, (S)-3-cyclohexenecarboxylic acid, and (DL)-3-cyclohexenecarboxylic acid (racemic mixture). All samples should be dry, solid powders.

  • Isopropanol and lint-free wipes for cleaning.

Procedure:

  • Background Acquisition: Ensure the ATR crystal is immaculate. Clean with a lint-free wipe and isopropanol and allow it to dry completely. Acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution) to account for atmospheric H₂O and CO₂.[6][7]

  • Sample Application: Place a small amount of the (R)-enantiomer powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure. This ensures good optical contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 4000 cm⁻¹ to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Cleaning: Release the pressure, remove the sample, and thoroughly clean the ATR crystal with isopropanol. Ensure no residue remains before the next measurement.

  • Repeat: Repeat steps 2-5 for the (S)-enantiomer and the (DL)-racemic mixture. It is crucial to use the same pressure setting for all samples to ensure comparability.

Expected Data and Interpretation

The primary regions of interest for 3-cyclohexenecarboxylic acid are the hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) stretching vibrations.

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance & Significance
O-H Stretch 2500 - 3300Very broad and strong due to extensive intermolecular hydrogen bonding. Differences in crystal packing between the racemate and enantiopure forms may alter the shape and breadth of this band.[6]
C-H Stretch (=C-H & -CH₂-) 2800 - 3100Medium to strong sharp peaks. Typically less affected by packing differences but may show minor shifts.
C=O Stretch (Carbonyl) 1700 - 1725Very strong and sharp. This peak is highly sensitive to the hydrogen-bonding environment. A shift of a few wavenumbers or the appearance of a shoulder peak can be a key indicator of different crystalline forms.
C-O Stretch 1210 - 1320Medium intensity. Also sensitive to the hydrogen bonding network.
O-H Bend 910 - 950Medium, broad. Related to the out-of-plane bend of the hydrogen-bonded dimer.
Data compiled from NIST and PubChem spectral databases.[8][9]

Interpretation Workflow:

  • Confirm Enantiomer Identity: The spectra of the (R) and (S) samples should be identical to each other, confirming their enantiomeric relationship.

  • Compare Racemate: Carefully overlay the spectrum of the (DL) sample with the enantiopure spectrum. Look for shifts in the C=O and C-O stretching frequencies and changes in the broad O-H band. If differences are observed, it indicates the racemate crystallizes as a distinct racemic compound. If the spectra are identical, the solid is likely a conglomerate.

FTIR_Workflow start Acquire Solid-State ATR-FTIR Spectra (R), (S), and (DL) samples compare_enantiomers Compare Spectra: (R) vs. (S) start->compare_enantiomers decision_enantiomers Are (R) and (S) spectra identical? compare_enantiomers->decision_enantiomers compare_racemate Compare Spectra: (DL) vs. Pure (R or S) decision_enantiomers->compare_racemate Yes error Error: Impurity or incorrect sample. Re-purify and re-measure. decision_enantiomers->error No decision_racemate Is (DL) spectrum different from pure? compare_racemate->decision_racemate result_different Result: Spectra differ. Indicates racemate is a distinct crystalline compound. decision_racemate->result_different Yes result_same Result: Spectra are the same. Indicates racemate is a conglomerate. decision_racemate->result_same No result_identical Result: Spectra are identical. Confirms enantiomeric relationship.

Caption: Decision workflow for analyzing solid-state FTIR spectra of chiral compounds.

Part 3: The Definitive Method: Vibrational Circular Dichroism (VCD)

To unambiguously distinguish between enantiomers in solution, one must turn to a chiroptical technique. Vibrational Circular Dichroism (VCD) is the direct counterpart to conventional IR absorption spectroscopy for chiral molecules.[10]

VCD spectroscopy measures the minute difference in the absorption of left and right circularly polarized infrared light during a vibrational transition (ΔA = Aₗ - Aᵣ).[11] Because enantiomers interact differently with polarized light, they produce VCD spectra that are equal in intensity but opposite in sign—perfect mirror images.[12] A racemic mixture, being optically inactive, will produce no VCD signal (ΔA = 0).[11] This "bisignate" spectral feature provides a definitive fingerprint for each enantiomer and can be used to determine the absolute configuration by comparing experimental spectra to quantum chemical calculations.[10] Furthermore, the intensity of the VCD signal is proportional to the enantiomeric excess (% ee), making it a powerful quantitative tool.[12][13]

Caption: Conceptual workflow of VCD, showing the expected mirror-image spectra for enantiomers.

Conclusion

This guide provides a scientifically rigorous comparison of spectroscopic methods for analyzing the enantiomers of 3-cyclohexenecarboxylic acid. It is essential for researchers to understand the capabilities and limitations of the techniques at their disposal.

  • Conventional FTIR Spectroscopy is an indispensable tool for confirming molecular structure and identifying functional groups. However, it is fundamentally incapable of distinguishing between enantiomers in an achiral environment. Its utility in chiral analysis is primarily for solid-state differentiation between a true racemic compound and its corresponding enantiopure crystalline form.

  • Vibrational Circular Dichroism (VCD) is the definitive vibrational spectroscopic technique for chiral analysis. It provides unambiguous differentiation of enantiomers in solution, enables the determination of absolute configuration, and allows for the quantification of enantiomeric purity.

For professionals in pharmaceutical development and quality control, employing the correct analytical methodology is critical. While FTIR serves as a foundational tool for structural verification, VCD is the gold standard for comprehensive chiral characterization using vibrational spectroscopy.

References

  • Wikipedia. Vibrational circular dichroism. [Link]

  • Morales, E., et al. (2021). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Advances. [Link]

  • Pescitelli, G., & Bruhn, T. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Talebi, M., et al. (2014). Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers. Applied Spectroscopy. [Link]

  • Al-Musing, S., et al. (2021). Assessing the performance of rotational spectroscopy in chiral analysis. Chemical Science. [Link]

  • Bhaskar, U. P., & Ali, I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Critical Reviews in Analytical Chemistry. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). [Link]

  • Pate, B. H. (2026). Quantitative Chiral Analysis by Molecular Rotational Spectroscopy Using Noncovalent Derivatization. Annual Review of Physical Chemistry. [Link]

  • StackExchange. (2022). Is FTIR spectroscopy able to differentiate between racemic or optically pure molecules? [Link]

  • Che, D., et al. (1998). On the Measurement of Vibrational Circular Dichroism of a Single Enantiomer on Fourier Transform Infrared Spectrometers. Applied Spectroscopy. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyclohexene-1-carboxylic acid. PubChem Compound Database. [Link]

  • Singh, B., et al. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate. [Link]

  • NIST. (n.d.). 3-Cyclohexene-1-carboxylic acid. NIST Chemistry WebBook. [Link]

  • Chegg. (2020). Solved FTIR Spectra cyclohex-3-ene carboxylic acid methyl. [Link]

  • SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid. [Link]

  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]

  • MDPI. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

  • SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (n.d.). Mechanistic studies of the enantioselectivity. a) in situ FTIR spectra... [Link]

  • PubMed. (2004). In situ FTIR-ATR analysis and titration of carboxylic acid-terminated SAMs. [Link]

  • RSC Publishing. (2020). An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils. [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of (S)-(-)-3-Cyclohexenecarboxylic Acid Purity

In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a drug's efficacy and safety profile. (S)-(-)-3-Cyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a drug's efficacy and safety profile. (S)-(-)-3-Cyclohexenecarboxylic acid is a key chiral intermediate in the synthesis of several pharmaceuticals, including the anticoagulant Edoxaban.[1] Consequently, the rigorous validation of its enantiomeric purity is a non-negotiable aspect of quality control. This guide provides an in-depth, experience-driven comparison of mass spectrometric methods for the validation of (S)-(-)-3-Cyclohexenecarboxylic acid purity, contextualized with alternative analytical techniques.

The Imperative of Enantiomeric Purity

The two enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological properties. In the case of 3-cyclohexenecarboxylic acid, the (S)-enantiomer is the desired precursor for specific drug syntheses, while the (R)-enantiomer is an impurity that must be strictly controlled.[1] This necessitates the development and validation of analytical methods capable of accurately and precisely quantifying the enantiomeric excess (ee) of the (S)-form.

Mass Spectrometry: A Paradigm for Chiral Analysis

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), offers a powerful platform for chiral analysis. Its inherent sensitivity, specificity, and speed make it an attractive alternative to more traditional methods.[2][3][4] For a non-volatile and polar molecule like (S)-(-)-3-cyclohexenecarboxylic acid, derivatization is often a prerequisite for successful GC-MS analysis, while LC-MS can sometimes analyze the native compound, though derivatization can still be beneficial for enhancing ionization and chromatographic separation.[5][6]

The Logic of Derivatization for Chiral GC-MS Analysis

Direct analysis of carboxylic acids by GC is often hampered by their low volatility and high polarity, which can lead to poor peak shape and low sensitivity.[6] Derivatization to a more volatile and less polar ester is a common and effective strategy. To achieve chiral separation, this is typically done using a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

Here, we present a validated GC-MS method employing (R)-(+)-α-phenylethylamine as a chiral derivatizing agent. The formation of diastereomeric amides allows for their separation and subsequent quantification.

Experimental Workflow: GC-MS with Chiral Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample (S)-(-)-3-Cyclohexenecarboxylic Acid Sample Derivatization Derivatization with (R)-(+)-α-phenylethylamine Sample->Derivatization Activation Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation (Achiral Column) Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Excess (ee) Calculation Integration->Calculation Validation Method Validation (ICH Q2(R1)) Calculation->Validation

Caption: Workflow for GC-MS based chiral purity analysis.

Detailed Protocol: GC-MS with Chiral Derivatization

1. Derivatization:

  • To 1 mg of the (S)-(-)-3-cyclohexenecarboxylic acid sample, add 1 mL of a 2 mg/mL solution of (R)-(+)-α-phenylethylamine in anhydrous dichloromethane.

  • Add 1.1 equivalents of a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC).

  • Allow the reaction to proceed at room temperature for 1 hour. The rationale for using a slight excess of the coupling agent is to drive the reaction to completion and minimize potential kinetic resolution.[7]

2. Sample Work-up:

  • Quench the reaction with 1 mL of 0.1 M HCl.

  • Separate the organic layer and wash sequentially with 1 mL of saturated sodium bicarbonate solution and 1 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.

3. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector: Split/splitless, 250°C, split ratio 20:1.

  • Oven Program: 100°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI), 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the diastereomeric amides.

4. Method Validation (as per ICH Q2(R1) Guidelines): [8][9][10][11][12]

  • Specificity: Demonstrated by the baseline separation of the two diastereomeric peaks and the absence of interfering peaks in a blank sample.

  • Linearity: Assessed by analyzing a series of solutions with varying ratios of the (S) and (R) enantiomers. A minimum of 5 concentration levels is recommended.[11]

  • Accuracy: Determined by analyzing samples with known enantiomeric excess and comparing the measured values to the true values.

  • Precision (Repeatability and Intermediate Precision): Evaluated by performing multiple analyses of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision).

  • Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., oven temperature ramp rate, flow rate) and observing the effect on the results.

Comparative Analysis with Alternative Techniques

While GC-MS with chiral derivatization is a robust method, it is essential to consider alternative techniques to make an informed decision based on available instrumentation, sample throughput requirements, and desired sensitivity.

Analytical Technique Principle Advantages Disadvantages
GC-MS with Chiral Derivatization Formation of diastereomers followed by separation on an achiral column.High sensitivity and specificity of MS detection. Established and robust methodology.Requires derivatization, which adds a step to the workflow and can be a source of error.
Chiral High-Performance Liquid Chromatography (HPLC) Direct separation of enantiomers on a chiral stationary phase (CSP).[13]Direct analysis without derivatization is often possible.[13] Wide variety of CSPs available.CSPs can be expensive. Method development can be time-consuming. UV detection may lack the sensitivity of MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of enantiomers on a chiral column followed by MS detection.[14]Combines the direct separation of chiral HPLC with the high sensitivity and specificity of MS.Can be more complex to operate and maintain than HPLC-UV or GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) with Chiral Solvating Agents Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[15][16]Non-destructive technique. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample.
Decision-Making Framework for Method Selection

Method_Selection Start Start: Purity Validation of (S)-(-)-3-cyclohexenecarboxylic acid High_Throughput High Sample Throughput? Start->High_Throughput High_Sensitivity High Sensitivity Required? High_Throughput->High_Sensitivity Yes Chiral_HPLC Chiral HPLC-UV High_Throughput->Chiral_HPLC No Derivatization_Feasible Derivatization Feasible? High_Sensitivity->Derivatization_Feasible No LC_MS Chiral LC-MS High_Sensitivity->LC_MS Yes Structural_Info Structural Confirmation Needed? Derivatization_Feasible->Structural_Info No GC_MS GC-MS with Chiral Derivatization Derivatization_Feasible->GC_MS Yes Structural_Info->Chiral_HPLC No qNMR qNMR with Chiral Solvating Agent Structural_Info->qNMR Yes

Caption: Decision tree for selecting an analytical method.

Conclusion: A Multi-faceted Approach to Purity Validation

The validation of (S)-(-)-3-cyclohexenecarboxylic acid purity demands a meticulous and well-justified analytical strategy. While GC-MS with chiral derivatization offers a powerful and reliable approach, a comprehensive understanding of alternative techniques such as chiral HPLC and qNMR is crucial for selecting the most appropriate method for a given laboratory setting and analytical challenge. By adhering to rigorous validation protocols, such as those outlined by the ICH, researchers and drug development professionals can ensure the quality and safety of the final pharmaceutical product.

References

  • A review of recent advances in mass spectrometric methods for gas-phase chiral analysis of pharmaceutical and biological compounds. PubMed. (2012, October 15).
  • Enantiomeric Analysis of Chiral Drugs Using Mass Spectrometric Methods: A Comprehensive Review. Semantic Scholar. (2024, August 1).
  • Chiral Mass Spectrometry: An Overview. PolyU Institutional Research Archive.
  • A Review on the Analysis of Chiral Molecules as Disease Biomarkers by LC/MS. PubMed. (2024, November 28).
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20).
  • Comparative analysis of derivatization reagents for carboxylic acids. Benchchem.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
  • Acids: Derivatiz
  • Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyr
  • A Comparative Guide to Determining the Enantiomeric Purity of Octahydro-1H-indole-2-carboxylic Acid by Chiral HPLC. Benchchem.
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solv
  • Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. PubMed. (2012, November 15).
  • Recent advances in spectroscopic chiral analysis of carboxylic acids. PubMed. (2025, November 22).
  • Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (2012, July 15).
  • Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • S-3-cyclohexenecarboxylic acid and its purification method.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18).
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. (2018, October 23).
  • COMMUNICATIONS. The Scripps Center for Metabolomics and Mass Spectrometry.
  • CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE. Middle East Technical University.
  • Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Semantic Scholar.
  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed. (2020, September 24).
  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018, May 17).
  • Method Validation of Short Chain Carboxylic Acids. Theseus.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. (2020, October 22).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-(-)-3-Cyclohexenecarboxylic acid

As a Senior Application Scientist, I recognize that handling chiral building blocks like (S)-(-)-3-Cyclohexenecarboxylic acid (CAS: 5708-19-0) requires more than just a cursory glance at a safety sheet. In drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling chiral building blocks like (S)-(-)-3-Cyclohexenecarboxylic acid (CAS: 5708-19-0) requires more than just a cursory glance at a safety sheet. In drug development and advanced organic synthesis, this compound is highly valued, but its physical and chemical properties demand rigorous, self-validating safety protocols.

This guide synthesizes technical accuracy with field-proven insights to provide you with a comprehensive operational, personal protective equipment (PPE), and disposal framework.

Hazard Profile & Mechanistic Causality

Before selecting PPE, we must understand the chemical nature of the threat. (S)-(-)-3-Cyclohexenecarboxylic acid is an organic acid that presents as a colorless to almost colorless liquid at standard room temperature (Melting Point: ~19°C)[1].

Its primary hazards dictate our entire handling strategy:

  • Skin Corrosion (Category 1C, H314): The carboxylic acid functional group causes severe, irreversible skin burns and eye damage[2]. Responses can occur after exposures between 1 and 4 hours, meaning immediate decontamination is critical.

  • Corrosive to Metals (Category 1, H290): This compound will aggressively degrade standard laboratory metals, which strictly prohibits the use of stainless steel spatulas or metal storage cabinets[2].

  • Acute Dermal Toxicity (Category 4, H312): Systemic toxicity can be achieved through dermal absorption[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, your PPE must act as a fail-safe barrier. Standard latex or thin nitrile examination gloves are insufficient due to rapid permeation by organic acids.

Equipment TypeSpecification & StandardMechanistic Justification
Hand Protection Butyl rubber or Fluorocaoutchouc (Viton) gloves. Minimum thickness: 0.3 mm. Protection Class 5+ (>240 min breakthrough time) (EN 374 / US F739)[4].Organic acids rapidly permeate thin, standard nitrile. Butyl rubber provides a dense, cross-linked barrier that prevents molecular diffusion of the acid to the skin.
Eye/Face Protection Tight-fitting chemical safety goggles combined with an 8-inch polycarbonate face shield (EN 166 / ANSI Z87.1).Protects against micro-aerosolization and splashing during transfer. The face shield prevents irreversible facial tissue damage.
Body Protection Chemical-resistant Tyvek suit or heavy-duty, non-porous laboratory coat. Closed-toe, acid-resistant footwear[3].Prevents dermal absorption (H312). Woven cotton lab coats will absorb the acid and hold it against the skin, exacerbating burns.
Respiratory Protection Type ABEK (EN14387) respirator filter or NIOSH-approved organic vapor/acid gas cartridge[5].Required only if handling outside a certified fume hood or during a spill. Neutralizes acidic vapors before they reach the pulmonary mucosa.

Operational Workflow & Handling Protocol

Every step in handling this compound must be a self-validating system to ensure safety and chemical integrity.

Step 1: Environmental & Equipment Preparation

  • Conduct all transfers inside a certified chemical fume hood with an optimal face velocity (typically 80–100 fpm).

  • Crucial Insight: Because the compound is corrosive to metals (H290), strictly use PTFE (Teflon), glass, or HDPE transfer vessels and instruments[2].

Step 2: State Verification & Dispensing

  • With a melting point of 19°C, the chemical may solidify in cooler laboratories[1]. If it has crystallized, do not use direct heat (Flash point is ~110°C)[5]. Instead, gently warm the original container in a tepid water bath (25–30°C) until it returns to a clear liquid state.

  • Inspect gloves using the air-inflation test prior to handling to ensure no micro-tears compromise the barrier.

Step 3: Execution

  • Dispense the required volume using a glass syringe or PTFE pipette.

  • Keep the container tightly closed immediately after use and store it in a dark place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation[1].

Spill Response & Disposal Plan

In the event of a breach, procedural logic must override panic. Water should never be used as the primary cleanup agent for concentrated organic acids, as it can spread the corrosive footprint.

Emergency Spill Protocol:

  • Isolate: Evacuate non-essential personnel and don full respiratory PPE (ABEK filter)[5].

  • Contain: Do not let the product enter drains[3]. Surround the spill with an inert, non-combustible absorbent material such as dry sand, silica gel, or vermiculite[6].

  • Neutralize & Collect: Once absorbed, use a plastic (non-metal) dustpan to transfer the saturated material into an airtight, corrosive-resistant container with a resistant inner liner[3].

Waste Disposal Strategy:

  • Classification: Label the waste clearly as "UN 3265: CORROSIVE LIQUID, ACIDIC, ORGANIC"[1][7].

  • Segregation: Do not mix this waste with general organic solvents or base waste, as exothermic neutralization reactions can cause container rupture.

  • Execution: Dispose of contents and containers exclusively through a licensed hazardous waste disposal facility in accordance with local and national regulations.

Operational Workflow Diagram

G Start Pre-Operation: Verify Fume Hood & Don Class 5 PPE CheckState Check Physical State (Solidifies below 19°C) Start->CheckState Warm Warm gently in water bath (No direct heat) CheckState->Warm If Solid Handle Dispense (S)-(-)-3-Cyclohexenecarboxylic acid (Strictly Non-Metal Tools) CheckState->Handle If Liquid Warm->Handle Spill Spill Occurs? Handle->Spill Clean Absorb with Inert Material (Sand/Vermiculite) Spill->Clean Yes Success Proceed to Synthesis Spill->Success No Dispose Transfer to Corrosive-Resistant UN 3265 Waste Container Clean->Dispose Success->Dispose Post-Reaction Waste

Operational and spill response workflow for handling (S)-(-)-3-Cyclohexenecarboxylic acid.

References

  • Angene Chemical. "Safety Data Sheet - (S)-(-)-3-Cyclohexenecarboxylic acid".
  • Sigma-Aldrich. "3-Cyclohexene-1-carboxylic acid 97 4771-80-6".
  • Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - (S)-(-)-3-Cyclohexene-1-carboxylic Acid".
  • ChemicalBook. "(S)-(-)-3-CYCLOHEXENECARBOXYLIC ACID | 5708-19-0".
  • CymitQuimica. "Safety Data Sheet - 3-Cyclohexene-1-carboxylic acid".
  • Fisher Scientific. "SAFETY DATA SHEET - Cyclohexanecarboxylic acid".
  • Santa Cruz Biotechnology. "1-Aminocyclopropane-1-carboxylic Acid".
  • Sigma-Aldrich. "SAFETY DATA SHEET - 3-Cyclohexene-1-carboxylic acid".

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